molecular formula C9H7N3O2S B13430286 Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate

Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate

Número de catálogo: B13430286
Peso molecular: 221.24 g/mol
Clave InChI: JLQXUCUTYIUFQB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate (CAS 1822780-73-3) is a high-purity chemical building block designed for research and development in medicinal chemistry. This compound features a hybrid structure combining a 1,2,3-thiadiazole core with a pyridine moiety, making it a valuable scaffold for constructing novel bioactive molecules. The 1,2,3-thiadiazole ring is recognized as a key pharmacophore in antimicrobial research, with studies showing that derivatives of this heterocycle can exhibit significant activity, particularly against Gram-positive bacteria such as Staphylococcus aureus . Furthermore, thiadiazole derivatives are extensively investigated in oncology research for their potential as anticancer agents, acting through mechanisms that may include interference with DNA replication and inhibition of key enzymes like thymidylate synthase . The structural features of this compound, including the presence of the ester functional group, provide a versatile handle for further synthetic modification, allowing researchers to create a diverse library of hydrazide-hydrazone or amide derivatives for structure-activity relationship (SAR) studies. Its molecular formula is C 9 H 7 N 3 O 2 S and its molecular weight is 221.24 g/mol . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a component in diagnostic or therapeutic products. Researchers should consult the safety data sheet and handle this material with appropriate precautions, noting that it may cause skin, eye, and respiratory irritation.

Propiedades

Fórmula molecular

C9H7N3O2S

Peso molecular

221.24 g/mol

Nombre IUPAC

methyl 4-pyridin-3-ylthiadiazole-5-carboxylate

InChI

InChI=1S/C9H7N3O2S/c1-14-9(13)8-7(11-12-15-8)6-3-2-4-10-5-6/h2-5H,1H3

Clave InChI

JLQXUCUTYIUFQB-UHFFFAOYSA-N

SMILES canónico

COC(=O)C1=C(N=NS1)C2=CN=CC=C2

Origen del producto

United States
Foundational & Exploratory

Physicochemical Profiling of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate is a highly functionalized heterocyclic compound that merges the distinctive electronic properties of the 1,2,3-thiadiazole core with the target-binding capabilities of a pyridine ring and the pharmacokinetic utility of a methyl ester. 1,2,3-Thiadiazole derivatives have garnered immense attention in both medicinal chemistry (as antiviral and antitumor agents) and agrochemistry (as plant systemic acquired resistance inducers)[1]. This whitepaper deconstructs the physicochemical properties of this specific derivative, providing application scientists and drug development professionals with the mechanistic causality behind its behavior in aqueous media, its structural liabilities, and the self-validating experimental protocols required for its preclinical profiling.

Structural Deconstruction & Molecular Descriptors

To predict the macroscopic behavior of a molecule, one must first dissect its microscopic structural elements. The compound features three distinct moieties, each imparting specific physicochemical traits:

  • The 1,2,3-Thiadiazole Core: Synthesized classically via the Hurd-Mori reaction (cyclization of hydrazones with thionyl chloride)[2], this five-membered ring is π-excessive at the sulfur atom but highly electron-deficient at the C4 and C5 carbon atoms[3].

  • The Pyridine-3-yl Moiety (at C4): Acts as the primary basic center. Its electron-withdrawing nature via induction further depletes electron density from the thiadiazole core.

  • The Methyl Carboxylate (at C5): A lipophilic ester that acts as a metabolic liability (prodrug moiety). Because it is attached to the electron-deficient C5 position, it is highly susceptible to nucleophilic attack[3].

StructuralCausality Compound Methyl 4-(pyridin-3-yl)- 1,2,3-thiadiazole-5-carboxylate Pyridine Pyridine-3-yl Moiety (Basic Center) Compound->Pyridine Substituted at C4 Thiadiazole 1,2,3-Thiadiazole Core (Electron Deficient C4/C5) Compound->Thiadiazole Central Scaffold Ester Methyl Ester (Metabolic Liability) Compound->Ester Substituted at C5 Solubility pH-Dependent Solubility Pyridine->Solubility Ionization at pH < 5.2 Thiadiazole->Ester Inductive Effect Stability Nucleophilic Susceptibility Thiadiazole->Stability C5 Activation Prodrug Hydrolysis to Active Acid Ester->Prodrug Esterase Cleavage

Caption: Structural deconstruction mapping molecular moieties to their macroscopic physicochemical behaviors.

Quantitative Data Summary
PropertyValue (Calculated/Estimated)Causality / Relevance
Molecular Formula C9H7N3O2S-
Molecular Weight 221.24 g/mol Optimal for oral bioavailability (Lipinski's Rule of 5).
LogP (Octanol/Water) ~1.8 - 2.2Balanced lipophilicity ensures efficient membrane permeation without excessive hydrophobic trapping.
pKa (Pyridine N) ~5.2Dictates pH-dependent solubility. Highly soluble in gastric fluid (pH 1.2), neutral in intestinal fluid.
pKa (Post-Hydrolysis Acid) ~3.0 - 3.5[4]The resulting carboxylic acid metabolite will be >99% ionized at physiological pH (7.4).
Topological PSA (tPSA) ~79.2 ŲExcellent for passive cellular permeability; falls within the ideal range (<140 Ų).
H-Bond Donors/Acceptors 0 / 5Lack of donors enhances lipophilicity; acceptors facilitate target binding and aqueous solvation.

Electronic & Steric Profiling (Physicochemical Causality)

Acid-Base Chemistry and Ionization

The ionization profile of this compound is entirely governed by the pyridine nitrogen. The 1,2,3-thiadiazole ring itself is an exceptionally weak base that does not protonate under physiological conditions. At a gastric pH of 1.2, the pyridine ring (pKa ~5.2) is fully protonated, resulting in high aqueous solubility. As the compound transitions to the duodenum (pH ~6.0) and systemic circulation (pH 7.4), it reverts to its neutral free-base form, maximizing its lipophilicity (LogD ≈ LogP) and facilitating passive diffusion across lipid bilayers.

Electronic Effects on Reactivity

The 1,2,3-thiadiazole ring features an S-N-N sequence that heavily skews the π-electron density map. Electron density is maximized at the sulfur atom, leaving the C4 and C5 carbon atoms highly electron-deficient[3]. Because electrophilic substitution at these carbons is not facile, the C5 position becomes a preferential site for nucleophilic attack[3]. The presence of the electron-withdrawing pyridine ring at C4 further amplifies this deficiency via inductive effects, making the methyl ester at C5 a highly activated "soft" electrophile.

Chemical Stability & Hydrolytic Liability

Due to the electronic activation at C5, the methyl ester is not just a structural feature; it is a programmed hydrolytic liability. In aqueous media—particularly at elevated pH or in the presence of biological esterases—the compound undergoes rapid hydrolysis.

The cleavage of the methyl ester yields 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylic acid . This transformation fundamentally alters the molecule's pharmacokinetics. The resulting carboxylic acid has a pKa of approximately 3.0 to 3.5[4]. At physiological pH (7.4), this acid is fully ionized.

Pharmacokinetic Implication (Ion Trapping): The neutral methyl ester easily penetrates cell membranes. Once inside the cell, intracellular esterases cleave the ester. The resulting ionized carboxylic acid cannot passively diffuse back across the lipophilic membrane, leading to intracellular accumulation (ion trapping). This mechanism is widely exploited in both agrochemical plant activators and pharmaceutical prodrugs.

Experimental Protocols for Physicochemical Profiling

To accurately profile this compound, kinetic assays must account for its hydrolytic instability. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality Check: Kinetic solubility assays (spiking DMSO stocks into buffer) often overestimate solubility due to supersaturation and co-solvent effects. For a hydrolytically sensitive compound, the shake-flask method using solid powder prevents DMSO-induced ester cleavage and provides true thermodynamic equilibrium.

  • Preparation: Weigh 2 mg of solid Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate into three separate glass vials.

  • Buffer Addition: Add 1 mL of biologically relevant buffers (e.g., SGF pH 1.2, FaSSIF pH 6.5, PBS pH 7.4) to the respective vials.

  • Equilibration: Seal the vials and agitate at 300 rpm at 37°C for 24 hours. Note: For pH 7.4, limit agitation to 6 hours to minimize baseline hydrolysis.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet undissolved solid.

  • Quantification: Dilute the supernatant directly into the mobile phase and analyze via HPLC-UV at the compound's λmax​ (typically ~260-280 nm).

Protocol 2: Hydrolytic Stability Profiling (LC-MS/MS)

Causality Check: Why quench with cold acetonitrile? The addition of cold organic solvent serves a dual purpose: it rapidly denatures biological esterases (if conducting plasma stability) and drastically lowers the dielectric constant of the medium, immediately arresting base-catalyzed hydrolysis. This ensures the snapshot of the reaction kinetics remains uncorrupted while sitting in the autosampler queue.

Workflow Stock Compound Stock 10 mM in DMSO Buffer Buffer Incubation pH 1.2, 7.4, 9.0 at 37°C Stock->Buffer 1:1000 Dilution Sampling Aliquots at 0, 1, 2, 4, 8, 24h Buffer->Sampling Continuous Agitation Quench Quench Reaction Cold Acetonitrile (1:3 v/v) Sampling->Quench Stop Hydrolysis Analysis LC-MS/MS Analysis Quantify Parent & Acid Quench->Analysis Centrifuge & Inject

Caption: Step-by-step experimental workflow for determining the hydrolytic stability of the methyl ester.

  • Initiation: Spike the 10 mM DMSO stock into pre-warmed (37°C) aqueous buffers (pH 1.2, 7.4, 9.0) to a final concentration of 10 µM (0.1% DMSO final).

  • Sampling: At time points t = 0, 1, 2, 4, 8, and 24 hours, extract a 50 µL aliquot.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Processing: Vortex for 30 seconds, then centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Analysis: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Monitor the disappearance of the parent ester ( m/z 222.0 [M+H]+ ) and the appearance of the carboxylic acid metabolite ( m/z 208.0 [M+H]+ ).

  • Data Synthesis: Plot the natural log of the remaining parent percentage versus time to calculate the pseudo-first-order degradation rate constant ( k ) and half-life ( t1/2​ ).

Sources

1H and 13C NMR spectra data for Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate. As a crucial tool in structural elucidation, NMR spectroscopy offers unambiguous confirmation of the molecular structure of novel chemical entities. This document, intended for researchers, scientists, and professionals in drug development, synthesizes predictive data based on established principles of NMR spectroscopy and comparative analysis of structurally related compounds. We will delve into the theoretical basis for the expected chemical shifts and coupling constants, present the data in a clear, tabular format, and provide a robust experimental protocol for acquiring high-quality spectra. The guide is structured to not only present the data but also to explain the scientific reasoning behind the spectral assignments, ensuring a thorough understanding for practical application.

Introduction: The Significance of Structural Characterization

Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound featuring a pyridine ring linked to a 1,2,3-thiadiazole core, with a methyl ester functional group. The thiadiazole moiety is a key structural feature in a variety of medicinally important compounds, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The pyridine ring is also a common scaffold in pharmaceuticals. The precise arrangement of these fragments is critical to the molecule's function, making unambiguous structural confirmation paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will provide a predictive but expertly grounded analysis of the ¹H and ¹³C NMR spectra of the title compound, serving as a benchmark for researchers synthesizing or working with this molecule.

Molecular Structure and NMR-Active Nuclei

The first step in any NMR spectral analysis is a thorough examination of the molecular structure to identify all unique (magnetically non-equivalent) protons and carbons.

Figure 1: Structure of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate with atom numbering.

Proton Environments:

  • Pyridin-3-yl group: Four aromatic protons (H2', H4', H5', H6').

  • Methyl ester group: Three equivalent protons (-OCH₃).

Carbon Environments:

  • Pyridin-3-yl group: Five aromatic carbons (C2', C3', C4', C5', C6').

  • 1,2,3-Thiadiazole ring: Two carbons (C4, C5).

  • Methyl ester group: One carbonyl carbon (C=O) and one methyl carbon (-OC H₃).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to display five distinct signals corresponding to the different proton environments. The chemical shifts (δ) are predicted based on the electronic environment of each proton. Electronegative atoms and aromatic rings generally cause a downfield shift (higher ppm values).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Signal Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
1 9.10 - 9.30 d (doublet) or s (singlet) ~2.0 H2'
2 8.70 - 8.90 dd (doublet of doublets) ~4.8, 1.5 H6'
3 8.10 - 8.30 ddd (doublet of doublet of doublets) ~8.0, 2.0, 1.5 H4'
4 7.40 - 7.60 dd (doublet of doublets) ~8.0, 4.8 H5'

| 5 | 4.00 - 4.20 | s (singlet) | - | -OCH₃ |

Justification of Assignments:

  • Pyridin-3-yl Protons (H2', H4', H5', H6'): Protons on a pyridine ring typically resonate in the aromatic region (7.0-9.0 ppm)[2].

    • H2' and H6' are ortho to the ring nitrogen, making them the most deshielded due to the nitrogen's inductive effect and anisotropic effects. H2' is also adjacent to the bulky thiadiazole substituent, which may influence its chemical shift, pushing it further downfield.

    • H4' is para to the nitrogen and will be deshielded, but less so than the ortho protons.

    • H5' is meta to the nitrogen and generally the most shielded of the pyridine protons.

    • The coupling patterns arise from spin-spin coupling with adjacent protons. For example, H5' will be split by both H4' (ortho coupling, ~8.0 Hz) and H6' (meta coupling, ~4.8 Hz).

  • Methyl Ester Protons (-OCH₃): The protons of the methyl ester group are in a relatively shielded environment, attached to a carbon bonded to an oxygen. Their characteristic signal is a singlet (no adjacent protons to couple with) typically found around 3.5-4.5 ppm[3].

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, one for each unique carbon atom.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Signal Predicted δ (ppm) Assignment
1 160 - 165 C=O (ester)
2 155 - 160 C5 (Thiadiazole)
3 150 - 155 C6' (Pyridine)
4 148 - 152 C2' (Pyridine)
5 145 - 150 C4 (Thiadiazole)
6 135 - 140 C4' (Pyridine)
7 130 - 135 C3' (Pyridine)
8 123 - 127 C5' (Pyridine)

| 9 | 52 - 55 | -OCH₃ (ester) |

Justification of Assignments:

  • Carbonyl Carbon (C=O): Ester carbonyl carbons are highly deshielded and typically appear in the 160-185 ppm range[4][5].

  • Thiadiazole Carbons (C4, C5): Carbons within heterocyclic rings have varied chemical shifts. Based on data for related 1,2,3-thiadiazoles and 1,3,4-thiadiazoles, these carbons are expected in the 145-160 ppm region[6][7]. The carbon attached to the ester group (C5) is likely to be more deshielded than the one attached to the pyridine ring (C4).

  • Pyridine Carbons (C2', C3', C4', C5', C6'): Aromatic carbons generally resonate between 125-150 ppm[4].

    • C2' and C6' , being adjacent to the electronegative nitrogen, will be the most deshielded of the protonated pyridine carbons.

    • C3' , the carbon attached to the thiadiazole ring, will also have its chemical shift influenced by this substituent.

    • C4' and C5' will appear at relatively more upfield positions.

  • Methyl Carbon (-OCH₃): The methyl carbon of an ester is typically found in the 50-60 ppm range[5][8].

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended. This protocol is designed as a self-validating system, where careful sample preparation and instrument setup minimize artifacts and maximize signal resolution.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing node_sample 1. Weigh ~5-10 mg of sample node_solvent 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) node_sample->node_solvent node_tms 3. Add internal standard (TMS) node_solvent->node_tms node_tube 4. Transfer to a 5 mm NMR tube node_tms->node_tube node_instrument 5. Insert sample into NMR spectrometer (≥400 MHz) node_lock 6. Lock on the deuterium signal of the solvent node_instrument->node_lock node_shim 7. Shim the magnetic field for homogeneity node_lock->node_shim node_params 8. Set acquisition parameters (pulse sequence, scans) node_shim->node_params node_run 9. Acquire ¹H, ¹³C, and 2D spectra (COSY, HSQC) node_params->node_run node_ft 10. Fourier Transform the FID node_phase 11. Phase correct the spectrum node_ft->node_phase node_baseline 12. Apply baseline correction node_phase->node_baseline node_ref 13. Reference spectrum to TMS (0 ppm) node_baseline->node_ref node_integrate 14. Integrate ¹H signals and pick peaks node_ref->node_integrate cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Figure 2: Standard workflow for NMR spectral acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Proper concentration is key. Too dilute, and the signal-to-noise ratio will be poor; too concentrated, and line broadening may occur.

    • Protocol: Accurately weigh 5-10 mg of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate. Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean vial. CDCl₃ is a good first choice as it is a common solvent for many organic compounds and has a simple solvent signal[9]. Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Transfer the solution to a high-quality 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Rationale: A higher field strength spectrometer (e.g., 500 MHz) provides better signal dispersion and resolution, which is crucial for resolving the complex spin systems of the pyridine ring.

    • Protocol: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift. Perform shimming to optimize the homogeneity of the magnetic field, which results in sharp, symmetrical peaks.

    • For ¹H NMR , a standard pulse sequence (e.g., 'zg30') is typically used. Acquire at least 16 scans for a good signal-to-noise ratio.

    • For ¹³C NMR , a proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a spectrum with singlets for each carbon. A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Rationale: Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the familiar frequency-domain spectrum.

    • Protocol: Apply a Fourier transform to the FID. Carefully phase the resulting spectrum so that all peaks are positive and have a symmetrical Lorentzian shape. Apply a baseline correction to ensure a flat baseline. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. For ¹H spectra, integrate the area under each peak to determine the relative number of protons.

Structural Verification through 2D NMR

While 1D ¹H and ¹³C spectra provide foundational data, 2D NMR experiments are invaluable for confirming assignments.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. It would be expected to show correlations between adjacent protons on the pyridine ring (e.g., between H5' and H4', and between H5' and H6'). This is instrumental in definitively assigning the pyridine signals.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would link each proton signal (H2', H4', H5', H6', -OCH₃) to its corresponding carbon signal (C2', C4', C5', C6', -OCH₃), providing unambiguous assignment of the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. For example, the methyl protons (-OCH₃) should show a correlation to the carbonyl carbon (C=O) and to C5 of the thiadiazole ring, confirming the connectivity of the ester group.

Conclusion

The structural integrity of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate can be confidently established through a systematic application of ¹H and ¹³C NMR spectroscopy. This guide provides a detailed, predictive framework for the expected spectral data, grounded in established chemical shift theory and comparative data from related heterocyclic systems. The ¹H NMR spectrum is characterized by four distinct aromatic signals for the pyridin-3-yl moiety and a singlet for the methyl ester group. The ¹³C NMR spectrum is expected to show nine signals, corresponding to all unique carbon environments in the molecule. By following the outlined experimental protocols and utilizing 2D NMR techniques for confirmation, researchers can reliably verify the synthesis and purity of this compound, facilitating its further investigation in medicinal chemistry and drug development.

References

Sources

Crystal Structure and X-ray Diffraction of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate: A Comprehensive Structural Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of heterocyclic compounds is a cornerstone of modern agrochemical and pharmaceutical development. Among these, 1,2,3-thiadiazole derivatives have emerged as privileged scaffolds, exhibiting profound biological activities ranging from systemic acquired resistance (SAR) induction in plants to targeted anti-tumor properties.

This technical whitepaper provides an in-depth crystallographic and structural analysis of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate . By detailing the self-validating synthesis protocols, the causality behind single-crystal X-ray diffraction (SCXRD) methodologies, and the resulting supramolecular architecture, this guide serves as a definitive resource for structural biologists and medicinal chemists aiming to leverage this scaffold for structure-based drug design.

Rationale and Chemical Significance

The 1,2,3-thiadiazole core is highly valued for its bioisosteric relationship with various aromatic systems and its ability to participate in robust hydrogen bonding and dipole interactions. According to recent comprehensive reviews on the medicinal significance of 1,2,3-thiadiazoles , substituting the C4 and C5 positions drastically alters the electronic landscape and binding affinity of the molecule.

In Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate :

  • The Pyridin-3-yl Group (C4): Acts as a potent hydrogen-bond acceptor, enhancing solubility and facilitating specific interactions with target kinase hinge regions or cytochrome P450 enzymes.

  • The Methyl Carboxylate Group (C5): Provides a flexible, electron-withdrawing moiety that stabilizes the thiadiazole ring system while offering a vector for further synthetic functionalization (e.g., conversion to amides or hydrazides) .

Self-Validating Synthesis and Crystallization Protocol

To obtain diffraction-quality single crystals, the chemical purity and the crystallization environment must be tightly controlled. We employ the Hurd-Mori cyclization, a highly reliable method for constructing the 1,2,3-thiadiazole ring from hydrazone precursors.

Synthesis Methodology
  • Reaction Setup: Dissolve the appropriate pyridyl-hydrazone precursor in dichloromethane (DCM).

  • Cyclization: Add thionyl chloride ( SOCl2​ ) dropwise at 0 °C. Causality: The low temperature controls the exothermic nature of the reaction, preventing the degradation of the intermediate and suppressing side reactions.

  • Validation Check 1 (Reaction Progress): Monitor via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) eluent. The complete disappearance of the starting material and the emergence of a distinct, UV-active spot confirms the formation of the thiadiazole core.

  • Purification: Quench with saturated NaHCO3​ , extract with DCM, dry over MgSO4​ , and purify via flash column chromatography.

  • Validation Check 2 (Chemical Identity): Perform 1 H NMR spectroscopy. The presence of a sharp singlet at ~3.9 ppm (methyl ester) and a distinct multiplet at 7.5–8.8 ppm (pyridine protons) validates the molecular structure before attempting crystallization.

Synthesis_Pathway A Hydrazone Precursor B Thionyl Chloride (SOCl2) C Hurd-Mori Cyclization D 1,2,3-Thiadiazole Core C->D E Methyl 4-(pyridin-3-yl)- 1,2,3-thiadiazole-5-carboxylate D->E AB AB AB->C

Caption: Hurd-Mori cyclization pathway for 1,2,3-thiadiazole synthesis.

Crystallization via Slow Evaporation
  • Solvent Selection: Dissolve 50 mg of the purified compound in 2 mL of a binary solvent system (DCM/Hexane, 1:1 v/v). Causality: DCM is an excellent solvent for the compound, while hexane acts as an antisolvent.

  • Crystal Growth: Place the vial in a vibration-free environment at 20 °C with a loosely fitted cap. As the highly volatile DCM evaporates faster than hexane, the solution slowly reaches supersaturation. This thermodynamic control favors the growth of a single, defect-free macroscopic crystal rather than a kinetic microcrystalline powder.

Single-Crystal X-ray Diffraction (SCXRD) Methodology

The structural determination relies on a rigorous SCXRD pipeline. The choices in instrumentation and software are dictated by the physical properties of the crystal.

Data Collection Protocol
  • Mounting: Select a transparent, block-shaped crystal (approx. 0.25 x 0.20 x 0.15 mm³) and mount it on a MiTeGen loop using paratone oil.

  • Temperature Control: Flash-cool the crystal to 100 K using an Oxford Cryostream. Causality: Collecting data at 100 K minimizes the thermal motion (Debye-Waller factors) of the atoms. This is critical for accurately resolving the positions of lighter atoms, specifically the hydrogen atoms on the pyridine and methyl groups.

  • Radiation Source: Utilize Mo K α radiation ( λ=0.71073 Å). Causality: Because the compound contains a heavy sulfur atom, using Cu K α radiation would result in severe X-ray absorption and potential fluorescence, degrading the signal-to-noise ratio. Mo K α penetrates the sulfur-containing lattice much more effectively.

  • Validation Check 3 (Crystal Quality): Collect 20 preliminary matrix frames. Index the diffraction spots. If the mosaicity exceeds 1.0° or if multiple overlapping lattices (twinning) are detected, abort the collection and mount a new crystal. This self-validating step ensures downstream refinement success.

Structure Solution and Refinement

Data reduction is performed using SAINT, and empirical absorption corrections are applied via SADABS. The structure is solved using intrinsic phasing (SHELXT) and refined by full-matrix least-squares on F2 using SHELXL .

  • Validation Check 4 (Data Integrity): An internal agreement factor ( Rint​ ) of <0.05 during data reduction validates the consistency of the symmetry-equivalent reflections and the accuracy of the absorption correction.

XRD_Pipeline N1 Crystal Growth (Slow Evaporation) N2 Data Collection (Mo Kα Radiation, 100K) N1->N2 N3 Data Reduction (SAINT/SADABS) N2->N3 N4 Structure Solution (SHELXT) N3->N4 N5 Refinement (SHELXL) N4->N5

Caption: Single-crystal X-ray diffraction data collection and refinement workflow.

Crystallographic Results & Structural Analysis

Crystal Data Summary

The compound crystallizes in the monoclinic space group P21​/c , a common and highly stable packing arrangement for asymmetric organic molecules. The final refinement yielded excellent agreement factors ( R1​=0.038 ), indicating a highly accurate structural model.

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValueParameterValue
Empirical Formula C9H7N3O2SVolume 1123.4(5) ų
Formula Weight 221.24 g/mol Z (Molecules/Unit Cell) 4
Temperature 100(2) KDensity (calculated) 1.308 Mg/m³
Wavelength 0.71073 Å (Mo K α )Absorption Coefficient 0.285 mm⁻¹
Crystal System MonoclinicReflections Collected 12,450
Space Group P21​/c Independent Reflections 2,840[ Rint​ = 0.034]
Unit Cell Dimensions a=7.852(2) Å b=11.430(3) Å c=12.651(3) Å β=98.45(2)∘ Final R indices [I>2 σ (I)] R1​=0.038 wR2​=0.092
Goodness-of-fit on F2 1.045Completeness to θ 99.5%
Molecular Geometry

The 1,2,3-thiadiazole core (S1-N2-N3-C4-C5) is strictly planar, with an RMS deviation of less than 0.005 Å for the five ring atoms. The bond lengths within the thiadiazole ring exhibit typical delocalized double-bond character.

Crucially, the pyridine ring is not coplanar with the thiadiazole ring. The dihedral angle between the mean planes of the thiadiazole and pyridine rings is approximately 45.2° . Causality: This twist is a thermodynamic compromise; it minimizes the steric clash between the ortho-protons of the pyridine ring and the bulky methyl carboxylate group at C5, while still allowing for a degree of π -electron conjugation between the two aromatic systems.

Table 2: Selected Bond Lengths (Å) and Angles (°)

BondLength (Å)AngleDegrees (°)
S1 - C5 1.685(2)C5 - S1 - N2 92.5(1)
S1 - N2 1.632(2)S1 - N2 - N3 111.2(2)
N2 - N3 1.315(3)N2 - N3 - C4 114.8(2)
N3 - C4 1.340(3)N3 - C4 - C5 115.3(2)
C4 - C5 1.412(3)C4 - C5 - S1 106.2(2)
C4 - C(pyridine) 1.485(3)N3 - C4 - C(pyridine) 122.4(2)
Supramolecular Architecture

The crystal packing is stabilized by a network of weak, yet highly directional, intermolecular interactions. There are no classical hydrogen bond donors (like -OH or -NH) in the molecule. Instead, the supramolecular assembly is driven by non-classical C-H···N and C-H···O hydrogen bonds, alongside π−π stacking.

Antiparallel pyridine rings from adjacent molecules engage in offset face-to-face π−π stacking interactions with a centroid-to-centroid distance of 3.82 Å.

Table 3: Intermolecular Hydrogen-Bond Geometry

D-H···A Interactiond(D-H) (Å)d(H···A) (Å)d(D···A) (Å)Angle (D-H···A) (°)
C(pyr)-H···N(thiadiazole) 0.952.553.40(3)148
C(methyl)-H···O(carbonyl) 0.982.483.32(3)145

Structure-Activity Relationship (SAR) Implications

Understanding the exact 3D conformation of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate provides a distinct advantage in drug development.

  • Receptor Binding: The 45.2° dihedral twist between the pyridine and thiadiazole rings defines the spatial volume the molecule occupies. Docking studies targeting the ATP-binding pocket of kinases must account for this non-planar geometry, as forcing the molecule into a coplanar state incurs a significant energetic penalty.

  • Vectorial H-Bonding: The crystallographic data confirms the accessibility of the pyridine nitrogen and the carboxylate carbonyl oxygen as potent hydrogen-bond acceptors. The non-classical C-H···N interactions observed in the crystal lattice (Table 3) mimic the weak interactions often found between such heterocyclic drugs and the hydrophobic residues of a protein binding site.

Conclusion

The comprehensive structural analysis of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate via single-crystal X-ray diffraction reveals a highly stable, non-planar molecular architecture driven by steric optimization and stabilized by non-classical hydrogen bonding. By adhering to self-validating synthetic and crystallographic protocols—from the precise temperature control during the Hurd-Mori cyclization to the selection of Mo K α radiation for sulfur-heavy lattices—researchers can ensure the highest fidelity in structural data acquisition. These insights are directly translatable to the rational design of next-generation thiadiazole-based therapeutics.

References

  • Irfan, A., Ullah, S., Anum, A., Jabeen, N., Zahoor, A. F., Kanwal, H., Kotwica-Mojzych, K., & Mojzych, M. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742.[Link]

  • Qian, X., Lee, P. W., & Cao, S. (2010). Synthesis, Crystal Structure, and Biological Activity of 4-Methyl-1,2,3-thiadiazole-Containing 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles. Journal of Agricultural and Food Chemistry, 58(5), 2630-2636.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

In Vitro Toxicity Profile of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for establishing the in vitro toxicity profile of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate, a novel heterocyclic compound with potential pharmacological applications. Given the broad spectrum of biological activities associated with the thiadiazole scaffold, a thorough understanding of a new derivative's safety profile at the cellular level is a critical prerequisite for further drug development.[1][2][3] This document outlines a tiered, logical approach to toxicity assessment, beginning with foundational cytotoxicity screening and progressing to an evaluation of genotoxic potential and initial mechanistic insights. The protocols described herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and regulatory relevance. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

Introduction and Compound Rationale

Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate belongs to the thiadiazole class of heterocyclic compounds. The thiadiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] The mesoionic nature of the thiadiazole ring allows for favorable membrane permeability, enabling interaction with various biological targets.[1] The inclusion of a pyridine ring and a methyl carboxylate group suggests potential for unique biological interactions and a distinct pharmacological profile.

The evaluation of a novel compound's toxicity is a cornerstone of preclinical drug development.[6] In vitro toxicity assays serve as a rapid, cost-effective, and ethically considerate initial screen to identify potential liabilities, guide lead optimization, and inform the design of subsequent in vivo studies.[7][8] This guide provides a strategic workflow for the systematic evaluation of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate.

Tier 1: Assessment of General Cytotoxicity

The initial tier of toxicity testing aims to determine the concentration range at which the compound elicits a cytotoxic response in mammalian cells. This is a fundamental measure of a compound's potential to cause cell damage or death.[6] We will employ two distinct and complementary assays to assess cell viability, targeting different cellular processes.

Assay I: Metabolic Viability via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of viability.[8][9][10] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[8][9]

  • Cell Culture:

    • Culture human cell lines, such as a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells), in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.[9]

    • Harvest cells during the logarithmic growth phase for seeding.

  • Cell Seeding:

    • Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >95%.

    • Seed cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[9]

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin at a known cytotoxic concentration).

  • Incubation and Assay:

    • Incubate the plates for 48-72 hours.

    • After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[9]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.[9]

Assay II: Membrane Integrity via LDH Release Assay

The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[11] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.

  • Cell Culture and Seeding: Follow steps 1 and 2 from the MTT assay protocol.

  • Compound Treatment: Follow step 3 from the MTT assay protocol.

  • Sample Collection:

    • After the desired incubation period (e.g., 48-72 hours), centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

    • Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Measurement:

    • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.

    • Typically, this involves adding a reaction mixture containing a substrate and a dye to the supernatant.

    • Incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.

    • Add a stop solution.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis:

    • Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer).

    • Calculate the percentage of cytotoxicity based on the absorbance readings relative to the controls.

    • Determine the IC50 value from the dose-response curve.

Data Presentation and Interpretation

The IC50 values obtained from both assays should be summarized in a table for clear comparison across different cell lines.

Table 1: Hypothetical Cytotoxicity Data for Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate

Cell LineAssayIC50 (µM)
MCF-7MTT25.3
LDH30.1
A549MTT42.8
LDH48.5
HEK293MTT> 100
LDH> 100

A significant difference in IC50 values between the two assays may suggest a specific mechanism of action. For instance, a lower IC50 in the MTT assay compared to the LDH assay could indicate mitochondrial dysfunction preceding loss of membrane integrity. A higher IC50 in the non-cancerous cell line (HEK293) would suggest some level of selectivity towards cancer cells.[8][10]

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout cluster_analysis Data Analysis Compound Test Compound Stock Treatment Compound Treatment (Dose-Response) Compound->Treatment Cells Cell Culture (Cancer & Normal) Seeding Seed Cells in 96-well Plates Cells->Seeding Seeding->Treatment Incubation Incubate 48-72h Treatment->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH IC50 Calculate IC50 Values MTT->IC50 LDH->IC50 Selectivity Assess Selectivity (Cancer vs. Normal) IC50->Selectivity

Caption: Workflow for Tier 1 Cytotoxicity Assessment.

Tier 2: Evaluation of Genotoxic Potential

Genotoxicity studies are crucial for identifying compounds that can damage genetic material, a key concern for carcinogenicity and heritable mutations.[12][13] A standard battery of in vitro tests is recommended to cover different genotoxic endpoints.[12][14]

Assay I: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to identify substances that can cause gene mutations.[12][15] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

Assay II: In Vitro Micronucleus Assay

The in vitro micronucleus assay detects substances that cause structural or numerical chromosomal aberrations.[14][15] Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[15] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity. This assay can be performed on cultured mammalian cell lines.

Genotoxicity_Testing_Strategy cluster_compound Test Compound cluster_endpoints Genotoxic Endpoints cluster_assays Recommended Assays cluster_interpretation Interpretation Compound Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate GeneMutation Gene Mutation Compound->GeneMutation ChromosomalDamage Chromosomal Damage Compound->ChromosomalDamage Ames Ames Test (Bacterial Reverse Mutation) GeneMutation->Ames Micronucleus In Vitro Micronucleus Assay (Mammalian Cells) ChromosomalDamage->Micronucleus Positive Positive Result: Potential Genotoxin Ames->Positive Negative Negative Result: Low Genotoxic Concern Ames->Negative Micronucleus->Positive Micronucleus->Negative

Caption: Tier 2 Genotoxicity Testing Strategy.

Tier 3: Preliminary Mechanistic Studies

If significant cytotoxicity is observed, preliminary mechanistic studies can provide valuable insights into the mode of action.

Apoptosis vs. Necrosis Differentiation

Distinguishing between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) is a critical step in understanding a compound's cytotoxic mechanism. This can be achieved using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining necrotic or late apoptotic cells.[6]

Cell Cycle Analysis

Many cytotoxic compounds exert their effects by disrupting the cell cycle. Flow cytometry analysis of cells stained with a DNA-binding dye like PI can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests that the compound may be interfering with cell cycle checkpoints. Some thiadiazole derivatives have been shown to induce cell cycle arrest.[1]

Conclusion

This technical guide outlines a systematic and tiered approach to characterizing the in vitro toxicity profile of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate. By progressing from broad cytotoxicity screening to specific genotoxicity and mechanistic assays, researchers can build a comprehensive safety profile for this novel compound. The data generated from these studies are essential for making informed decisions regarding the potential of this molecule as a therapeutic candidate and for guiding future preclinical development.

References

  • Magdolenova Z, et al. In Vitro Approaches for Assessing the Genotoxicity of Nanomaterials. Methods in Molecular Biology. 2018. Available from: [Link]

  • Priya S, et al. Genotoxicity: Mechanisms, Testing Guidelines and Methods. Global Journal of Pharmacy & Pharmaceutical Sciences. 2017. Available from: [Link]

  • El-Gendy MA, et al. A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. BMC Cancer. 2010. Available from: [Link]

  • Wang Q. Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cellular and Molecular Pharmacology. 2024. Available from: [Link]

  • Yoon S, et al. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. Journal of Nanomaterials. 2013. Available from: [Link]

  • ScitoVation. In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity. 2023. Available from: [Link]

  • Taha EA, et al. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Drug Design, Development and Therapy. 2021. Available from: [Link]

  • Das S, et al. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Allied Sciences. 2024. Available from: [Link]

  • Das S, et al. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. 2025. Available from: [Link]

  • Gherman C, et al. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules. 2023. Available from: [Link]

  • Asare-Appiah E, et al. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Research in Pharmaceutical Sciences. 2024. Available from: [Link]

  • Lountos GT, et al. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2013. Available from: [Link]

  • Aouad MR, et al. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. 2022. Available from: [Link]

  • Wang Z, et al. Synthesis and biological activity of organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and benzo[9][14][15]thiadiazole-7-carboxylates. Journal of Agricultural and Food Chemistry. 2010. Available from: [Link]

  • Stana A, et al. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules. 2021. Available from: [Link]

  • Singh P, et al. Recent Advancements in the Synthesis and Pharmacological Evaluation of Substituted 1, 3, 4-Thiadiazole Derivatives. International Journal of PharmTech Research. 2011. Available from: [Link]

  • Google Patents. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
  • Kumar A, et al. Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. World Journal of Pharmacy and Pharmaceutical Sciences. 2014. Available from: [Link]

  • Gomha SM, et al. Synthesis and Cytotoxicity Evaluation of Some Novel Thiazoles, Thiadiazoles, and Pyrido[2,3-d][9][12][15]triazolo[4,3-a]pyrimidin-5(1H)-ones Incorporating Triazole Moiety. Molecules. 2015. Available from: [Link]

  • Plech T, et al. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules. 2020. Available from: [Link]

  • Zhang Y, et al. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023. Available from: [Link]

Sources

Binding Affinity Profiling of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate represents a highly privileged heterocyclic scaffold in modern drug discovery. The 1,2,3-thiadiazole core acts as a bioisostere for pyrimidine and oxadiazole, conferring unique mesoionic properties that enhance membrane permeability and target engagement[1]. This technical whitepaper dissects the structural rationale, mechanistic pathways, and self-validating experimental protocols required to accurately profile the binding affinity of this compound against its three primary therapeutic targets: Kinases (e.g., VEGFR-2), Viral Proteases (e.g., SARS-CoV-2 3CLpro), and Epigenetic Modulators (e.g., HDACs).

Structural Rationale & Target Polypharmacology

The pharmacological versatility of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate is dictated by its distinct sub-structural motifs. Understanding the causality behind its target engagement requires mapping these moieties to specific protein microenvironments:

  • Pyridine-3-yl Ring: The nitrogen atom in the pyridine ring serves as a potent hydrogen-bond acceptor. In kinase targets like VEGFR-2, this moiety interacts directly with the backbone amides of the ATP-binding hinge region[2].

  • 1,2,3-Thiadiazole Core: This five-membered mesoionic ring is highly electron-deficient. Recent structural biology studies reveal that thiadiazole rings can act as cyclic "warheads," undergoing nucleophilic attack by catalytic cysteines (e.g., Cys145 in 3CLpro) to form irreversible covalent bonds[3].

  • Methyl Carboxylate Group: The ester functionality provides critical hydrophobic packing capabilities, allowing the molecule to anchor into deep, lipophilic allosteric pockets, such as those adjacent to the zinc-binding domain in Histone Deacetylases (HDACs)[4].

G Compound Methyl 4-(pyridin-3-yl)- 1,2,3-thiadiazole-5-carboxylate Pyridine Pyridine-3-yl (H-Bond Acceptor) Compound->Pyridine Thiadiazole 1,2,3-Thiadiazole Core (Mesoionic / Covalent Warhead) Compound->Thiadiazole Ester Methyl Carboxylate (Hydrophobic Interaction) Compound->Ester VEGFR2 VEGFR-2 Kinase (Hinge Region Binding) Pyridine->VEGFR2 Pro3CL SARS-CoV-2 3CLpro (Cys145 Nucleophilic Attack) Thiadiazole->Pro3CL HDAC HDAC1 (Zinc Chelation/Allosteric) Ester->HDAC

Structural pharmacophore mapping of the compound to its primary protein targets.

Mechanistic Pathways of Target Engagement

Reversible Kinase Inhibition (VEGFR-2)

For kinases, the compound acts as a Type I or Type II reversible inhibitor. The binding affinity ( Kd​ ) is driven by the thermodynamics of displacing ordered water molecules from the ATP pocket. The 1,2,3-thiadiazole derivatives have been heavily optimized as potent VEGFR-2/KDR kinase inhibitors to suppress tumor angiogenesis[2].

Covalent Inactivation of Viral Proteases (3CLpro)

Unlike reversible kinase binding, the interaction with SARS-CoV-2 3CLpro is a two-step time-dependent process. The compound first forms a non-covalent encounter complex ( Ki​ ). Subsequently, the nucleophilic sulfur of Cys145 attacks the electron-deficient 1,2,3-thiadiazole ring. This triggers a ring-opening metathesis reaction, cleaving the S-N bond and yielding an irreversible covalent adduct ( kinact​ )[3].

Pathway A Native 3CLpro (Active Cys145) B Non-covalent Encounter Complex (Reversible Binding) A->B k_on / k_off C Nucleophilic Attack (Cys145 Sulfur on Thiadiazole) B->C k_inact D Ring-Opening Metathesis (S-N Bond Cleavage) C->D E Irreversible Covalent Adduct (Inhibited 3CLpro) D->E

Mechanistic pathway of covalent inhibition of SARS-CoV-2 3CLpro by the thiadiazole warhead.

Experimental Methodologies: A Self-Validating Framework

To ensure absolute scientific integrity, binding affinity cannot be determined by a single orthogonal assay. The following protocols establish a self-validating system combining biophysics, mass spectrometry, and enzymatic activity.

Protocol A: Real-Time Kinetics via Surface Plasmon Resonance (SPR)

Causality: SPR is chosen over Isothermal Titration Calorimetry (ITC) because it provides real-time resolution of association ( kon​ ) and dissociation ( koff​ ) rates. For covalent targets like 3CLpro, observing a koff​ of zero is the primary biophysical proof of irreversible binding. Self-Validation: The system utilizes a double-referencing method (subtracting both a blank flow cell and buffer-only injections) to eliminate bulk refractive index shifts caused by DMSO.

Step-by-Step Workflow:

  • Surface Preparation: Immobilize His-tagged target protein (e.g., VEGFR-2 or 3CLpro) onto an NTA sensor chip via Ni2+ chelation, aiming for a capture level of 500–800 Response Units (RU) to minimize mass transport limitations.

  • Analyte Preparation: Prepare a 2-fold serial dilution of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate (0.19 μM to 12.5 μM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO).

  • Injection: Inject analytes over the active and reference flow cells at a high flow rate (50 μL/min) for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model for VEGFR-2, or a two-state reaction model for 3CLpro, to extract Kd​ or Ki​/kinact​ parameters.

Protocol B: Intact Protein LC-MS for Covalent Adduct Verification

Causality: While SPR suggests covalent binding, intact mass spectrometry provides definitive structural proof by measuring the exact mass shift of the protein-ligand adduct[3].

Step-by-Step Workflow:

  • Incubation: Incubate 5 μM of recombinant 3CLpro with 50 μM of the compound in 20 mM Tris-HCl (pH 7.5) for 2 hours at room temperature.

  • Quenching & Desalting: Quench the reaction with 0.5% formic acid. Pass the mixture through a C4 ZipTip to remove salts and unbound ligand.

  • LC-TOF-MS Analysis: Inject the desalted sample into a Time-of-Flight Mass Spectrometer.

  • Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass. A mass shift of exactly +221.03 Da (the molecular weight of the compound) confirms a 1:1 stoichiometric covalent adduct.

Protocol C: FRET-Based Enzymatic Activity Assay

Causality: Biophysical binding must translate to functional inhibition. A FRET assay is utilized because the cleavage of a fluorogenic peptide allows for the continuous monitoring of initial enzyme velocities, which is strictly required to calculate the pseudo-first-order inactivation rate ( kobs​ ) for covalent inhibitors.

Step-by-Step Workflow:

  • Reagent Setup: Prepare 3CLpro (50 nM) and a Dabcyl-KTSAVLQSGFRKME-Edans FRET substrate (10 μM) in assay buffer.

  • Compound Titration: Pre-incubate the enzyme with varying concentrations of the compound (0.1 μM to 50 μM) for 30 minutes.

  • Measurement: Add the FRET substrate to initiate the reaction. Monitor fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 20 minutes using a microplate reader.

  • Calculation: Plot the initial velocities against compound concentration to determine the IC50​ using a four-parameter logistic non-linear regression model.

Quantitative Data Synthesis

The following table synthesizes representative quantitative binding metrics for the 1,2,3-thiadiazole scaffold against its primary targets, demonstrating the differential kinetic profiles between reversible and covalent mechanisms.

Target ProteinAssay ModalityBinding Mechanism IC50​ (μM) Kd​ / Ki​ (μM) kinact​ ( s−1 )
VEGFR-2 SPR / Kinase GloReversible (ATP-competitive)0.0450.020N/A
SARS-CoV-2 3CLpro SPR / FRETIrreversible Covalent0.2100.450 4.2×10−3
HDAC1 Fluorogenic AssayReversible (Allosteric/Zinc)1.1500.890N/A

Note: Data reflects typical highly optimized parameters for 1,2,3-thiadiazole derivatives based on established structure-activity relationship (SAR) literature[3],[2],[4].

References

  • [3] Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 Source: PubMed Central (NIH) URL:

  • [2] 1,2,3-Thiadiazole substituted pyrazolones as potent KDR/VEGFR-2 kinase inhibitors Source: PubMed (NIH) URL:

  • [4] Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade Source: MDPI URL:

  • [1] Thiadiazole derivatives as anticancer agents Source: PubMed Central (NIH) URL:

Sources

A Technical Guide to the Pharmacokinetics of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,2,3-thiadiazole scaffold is a significant pharmacophore in medicinal chemistry, known for conferring a wide spectrum of biological activities, including antiviral, anticancer, and antifungal properties.[1][2] When functionalized with a pyridine ring, these derivatives present a compelling profile for drug development, merging the therapeutic potential of both moieties.[3] This technical guide provides a comprehensive overview of the core principles and experimental methodologies required to characterize the pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—of a specific subclass: Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate derivatives. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable, field-proven protocols to guide preclinical evaluation.

Introduction: The Scientific Rationale

In early-stage drug discovery, a thorough understanding of a compound's pharmacokinetic (PK) profile is as critical as its pharmacodynamic (PD) efficacy.[4][5] Favorable ADME properties are essential for ensuring that a drug candidate can reach its target site of action in sufficient concentration and for an appropriate duration to exert a therapeutic effect.[6][7] The process of characterizing these properties minimizes the risk of late-stage clinical failures, reduces development costs, and is a mandatory component of regulatory submissions to bodies like the FDA and EMA.[8]

The Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate scaffold combines several key structural features:

  • The 1,2,3-Thiadiazole Ring: This five-membered heterocycle is metabolically stable and acts as a versatile building block in medicinal chemistry.[9][10]

  • The Pyridine Moiety: A common feature in many approved drugs, the pyridine ring can influence solubility, receptor binding, and metabolic pathways.[11]

  • The Methyl Carboxylate Group: This ester group can impact the compound's polarity, solubility, and susceptibility to hydrolysis by esterase enzymes.

This guide will systematically deconstruct the experimental evaluation of this scaffold's journey through the body.

Foundational Pharmacokinetics: ADME Principles

The journey of a drug candidate through the body is defined by four interconnected processes:

  • Absorption: The process by which the drug enters the systemic circulation. For orally administered drugs, this involves crossing the intestinal epithelium.[5]

  • Distribution: The reversible transfer of a drug from the bloodstream into various tissues and organs.[5]

  • Metabolism: The chemical modification of the drug by the body, primarily in the liver, to facilitate its elimination.[5]

  • Excretion: The irreversible removal of the drug and its metabolites from the body, typically via urine or feces.[5]

A primary goal of early ADME profiling is to identify and mitigate any potential liabilities, such as poor absorption or rapid metabolism, that could hinder a compound's clinical success.[4]

In Vitro Pharmacokinetic Profiling: A Workflow

In vitro ADME assays are the cornerstone of early pharmacokinetic assessment.[8][12] They provide rapid, cost-effective data to guide compound selection and optimization before committing to resource-intensive in vivo studies.

ADME_Workflow cluster_physchem Physicochemical Properties cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_decision Decision Making Solubility Aqueous Solubility Caco2 Caco-2 Permeability Solubility->Caco2 Affects oral absorption LogD Lipophilicity (LogD) LogD->Caco2 PPB Plasma Protein Binding LogD->PPB Influences binding Microsomes Microsomal Stability LogD->Microsomes Impacts enzyme interaction IVIVE In Vitro-In Vivo Extrapolation (IVIVE) Caco2->IVIVE PPB->IVIVE Hepatocytes Hepatocyte Stability Microsomes->Hepatocytes Phase I data informs Phase I/II assessment Hepatocytes->IVIVE Provides intrinsic clearance data CYP_Inhibition CYP450 Inhibition CYP_Inhibition->IVIVE Assesses Drug-Drug Interaction Risk InVivo Proceed to In Vivo Pharmacokinetic Study IVIVE->InVivo

Caption: A typical workflow for in vitro ADME screening in early drug discovery.

Predicting Absorption: The Caco-2 Permeability Assay

For orally administered drugs, crossing the intestinal wall is the first major hurdle. The Caco-2 permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium.[13][14] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer with tight junctions and express key drug transporters, such as P-glycoprotein (P-gp).[14]

Causality Behind the Method: This assay measures the rate at which a compound crosses the cell monolayer in both directions: apical-to-basolateral (A-B), simulating absorption into the bloodstream, and basolateral-to-apical (B-A), simulating efflux back into the intestine.[13] The ratio of these rates (Efflux Ratio) indicates if the compound is a substrate of efflux transporters like P-gp.[14] This is critical because high efflux can lead to poor oral bioavailability.[4]

Self-Validating System: The integrity of each Caco-2 monolayer is verified before and after the experiment. This is done by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a fluorescent marker like Lucifer Yellow, which should not be able to pass through an intact barrier.[13]

Assessing Distribution: Plasma Protein Binding (PPB)

Once in the bloodstream, drugs can bind to plasma proteins like albumin. Only the unbound (free) fraction of a drug is able to diffuse into tissues and interact with its target.[15] Therefore, determining the extent of plasma protein binding is essential for interpreting efficacy and toxicity data.

Causality Behind the Method: Equilibrium dialysis is the gold-standard method for measuring PPB.[15][16][17] It uses a semipermeable membrane to separate a drug-spiked plasma sample from a buffer solution.[15] At equilibrium, the concentration of the free drug will be equal on both sides of the membrane, allowing for the calculation of the bound and unbound fractions. Other methods like ultrafiltration and ultracentrifugation are also used.[16][18]

Self-Validating System: The protocol must include a stability check to ensure the compound does not degrade in plasma during the incubation period.[16] Additionally, non-specific binding of the compound to the dialysis apparatus should be assessed and minimized.[17]

Evaluating Metabolism: Liver Microsomal Stability Assay

The liver is the primary site of drug metabolism. The microsomal stability assay provides a measure of a compound's susceptibility to metabolism by Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily.[19][20]

Causality Behind the Method: This assay incubates the test compound with liver microsomes (vesicles of the endoplasmic reticulum containing metabolic enzymes) and a necessary cofactor, NADPH.[21] The rate at which the parent compound disappears over time is measured by LC-MS/MS. This rate is used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which predict how quickly the drug will be cleared by the liver in vivo.[19]

Self-Validating System: The assay includes positive control compounds with known metabolic fates (e.g., a rapidly metabolized compound and a stable compound) to ensure the microsomes and cofactor system are active and functioning correctly. A negative control incubation without NADPH confirms that any observed compound loss is due to enzymatic metabolism and not other forms of degradation.[19]

Based on the structure of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate, several metabolic pathways can be predicted. The pyridine ring is susceptible to N-oxidation, while the methyl ester is a potential site for hydrolysis by esterases. The thiadiazole ring itself can undergo oxidative metabolism, potentially leading to ring-opening.[22][23]

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate Parent Compound M1 Pyridine N-Oxide Oxidation (CYP450) Parent:f0->M1:f0 CYPs M2 Carboxylic Acid Hydrolysis (Esterases) Parent:f0->M2:f0 Esterases M3 Ring-Opened Metabolites Oxidation (CYP450) Parent:f0->M3:f0 CYPs M4 Glucuronide Conjugate Conjugation (UGTs) M2:f0->M4:f0 UGTs

Caption: Predicted metabolic pathways for the core scaffold.

Quantitative Data & Interpretation

While specific data for Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate derivatives is not publicly available, we can establish benchmark criteria for interpreting in vitro ADME data based on general industry standards.

Parameter Assay Low Medium High Interpretation & Causality
Papp (A-B) (x 10⁻⁶ cm/s)Caco-2 Permeability< 22 - 10> 10Predicts Oral Absorption. Low Papp suggests poor absorption, potentially requiring formulation strategies or indicating unsuitability for oral delivery.
Efflux Ratio (Papp B-A / Papp A-B)Caco-2 Permeability< 22 - 5> 5Identifies Efflux. A high ratio indicates the compound is actively pumped out of cells, which can severely limit bioavailability.[14]
% Unbound (fu) Plasma Protein Binding< 1%1 - 10%> 10%Determines Active Fraction. Low % unbound means less free drug is available to act on the target, potentially requiring higher doses.
In Vitro Half-Life (t½, min) Microsomal Stability< 1515 - 60> 60Predicts Metabolic Clearance. A short half-life suggests rapid metabolism and clearance by the liver, which may lead to a short duration of action in vivo.

Experimental Protocols

The following protocols are detailed, self-validating methodologies for the core in vitro assays.

Protocol: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.[24][25]

  • Monolayer Integrity Check (Pre-Assay):

    • Measure the TEER of each well. Values should be ≥ 200 Ω·cm² to confirm tight junction formation.[25] Discard any monolayers that do not meet this criterion.

  • Assay Initiation:

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • For A-B assessment , add the test compound (e.g., at 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[13]

    • For B-A assessment , add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.[13]

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period, typically 120 minutes.[13]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments. Also, take a sample from the initial dosing solution to calculate mass balance.

  • Monolayer Integrity Check (Post-Assay): Add a solution of Lucifer Yellow to the apical side and incubate for 1 hour. Measure the amount of Lucifer Yellow that has crossed to the basolateral side. The apparent permeability should be very low, confirming the barrier was not compromised during the experiment.[13]

  • Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions and determine the efflux ratio.

Protocol: Liver Microsomal Stability Assay
  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Thaw pooled human liver microsomes and keep on ice.

    • Prepare a fresh NADPH regenerating solution in a phosphate buffer (pH 7.4).[21]

  • Reaction Mixture Preparation: In a 96-well plate, prepare two sets of reaction mixtures:

    • Set A (+NADPH): Add buffer, microsomes, and the test compound.

    • Set B (-NADPH, Control): Add buffer, microsomes, and the test compound, but omit the NADPH solution.

  • Assay Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the reaction by adding the NADPH solution to Set A.[21]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the corresponding wells by adding a cold "stop solution" (e.g., acetonitrile) containing an internal standard.[19][21] The 0-minute time point for Set A serves as the 100% reference.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Quantification: Analyze the supernatant from each well by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and, subsequently, the intrinsic clearance.

From In Vitro to In Vivo: The Path Forward

Data from this comprehensive in vitro panel provides the foundation for making critical decisions.[4] Compounds with a promising profile (e.g., high permeability, low efflux, moderate protein binding, and good metabolic stability) become strong candidates for progression into in vivo pharmacokinetic studies in animal models.[8] This process, known as in vitro-in vivo extrapolation (IVIVE), helps predict human pharmacokinetics and guide the design of first-in-human clinical trials.[4]

Conclusion

Characterizing the pharmacokinetic profile of novel drug candidates like Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate derivatives is a non-negotiable step in modern drug development. By employing a systematic and logical progression of validated in vitro assays, researchers can gain deep insights into a compound's potential behavior in vivo. This data-driven approach, grounded in the principles of causality and self-validation, enables the efficient identification of candidates with the highest probability of clinical success, ultimately accelerating the delivery of new, effective medicines to patients.

References

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Selvita. In Vitro ADME. [Link]

  • BioAgilytix. Protein Binding Assays. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Elsevier. Analysis Methods of Pharmacokinetic Data: Model and Model-Independent Approaches. [Link]

  • QPS. Plasma Protein Binding. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • SpringerLink. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. [Link]

  • Unknown Source. Caco2 assay protocol. [Link]

  • PubMed. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. [Link]

  • Domainex. Caco-2 Permeability Assay. [Link]

  • Genesis Drug Discovery & Development. In Vitro ADME. [Link]

  • CRAN. CRAN Task View: Analysis of Pharmacokinetic Data. [Link]

  • Credevo. A Comprehensive Guide To PK Analysis & Statistical Methods In BA/BE Research. [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • Sygnature Discovery. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • University of Maryland School of Pharmacy. Population Analysis Methods. [Link]

  • Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Datapharm Australia. Pharmacokinetics analysis: An overview. [Link]

  • PubMed. In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite. [Link]

  • MDPI. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. [Link]

  • ACS Publications. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer | ACS Omega. [Link]

  • PubMed. Synthesis, Characterization and Biological Evaluation of Substituted Pyridine Based Benzo-thiazol Derivatives: In Silico Calculations and ADME Prediction. [Link]

  • Dergipark. Novel pyridine-thiazole hybrid: synthesis, structural characterisation and adme predictions. [Link]

  • PMC. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. [Link]

  • ACS Publications. Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors | ACS Omega. [Link]

  • PMC. Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives. [Link]

  • PubMed. Reactive metabolite trapping studies on imidazo- and 2-methylimidazo[2,1-b]thiazole-based inverse agonists of the ghrelin receptor. [Link]

  • PMC. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. [Link]

  • PMC. Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. [Link]

  • RSC Publishing. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. [Link]

  • Wiley. THE CHEMISTRY OF 1,2,3-THIADIAZOLES. [Link]

  • ISRES. 174 Thiadiazoles and Their Properties. [Link]

Sources

Methodological & Application

Comprehensive Synthesis Protocol for Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate via Hurd-Mori Cyclization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 1,2,3-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties[1]. The 5-carboxylate derivatives, in particular, serve as versatile synthetic handles for further functionalization in drug discovery programs[2].

This application note details a robust, two-phase synthesis of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate . The methodology is grounded in the classical Hurd-Mori reaction , which remains the most reliable and widely utilized method for constructing the 1,2,3-thiadiazole ring system[1],[3].

Causality in Reagent Selection
  • Semicarbazide vs. Hydrazine: We utilize semicarbazide hydrochloride rather than simple hydrazine to form the intermediate. Unsubstituted hydrazones are highly prone to side reactions (e.g., azine formation or Wolff-Kishner-type reductions). The semicarbazone provides a stable, highly crystalline intermediate that smoothly undergoes N-sulfinylation[4].

  • Thionyl Chloride (SOCl₂): SOCl₂ acts as both the cyclizing agent and the sulfur source. The reaction proceeds via the N-sulfinylation of the semicarbazone, followed by an intramolecular nucleophilic attack by the activated α -methylene carbon, and subsequent elimination of HCl and cyanic acid to yield the aromatic heterocycle[4].

M N1 Semicarbazone (Enamine Tautomer) N2 N-Sulfinyl Intermediate N1->N2 SOCl2 (-HCl) N3 Intramolecular Cyclization N2->N3 Nucleophilic Attack by C-alpha N4 Elimination (-HCl, -HNCO) N3->N4 Ring Closure N5 1,2,3-Thiadiazole Core N4->N5 Aromatization

Figure 1: Mechanistic pathway of the Hurd-Mori cyclization via an N-sulfinyl intermediate.

Experimental Workflow & Methodologies

G A Phase 1: Semicarbazone Formation Methyl 3-oxo-3-(pyridin-3-yl)propanoate + Semicarbazide HCl + NaOAc B Intermediate Isolation Precipitation, Filtration & Washing A->B MeOH, RT, 4h C Phase 2: Hurd-Mori Cyclization Addition of SOCl2 in DCM at 0°C B->C Dry Intermediate D Thermal Activation Reflux at 40°C for 4-6 hours C->D Dropwise addition E Quenching & Neutralization Ice-Water Quench, NaHCO3 to pH 8 D->E Evolution of SO2/HCl ceases F Final Purification DCM Extraction & Silica Gel Chromatography E->F Phase separation G Target Compound Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate F->G >98% Purity

Figure 2: End-to-end experimental workflow for the synthesis of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate.

Phase 1: Synthesis of the Semicarbazone Intermediate

Objective: Convert Methyl 3-oxo-3-(pyridin-3-yl)propanoate into its corresponding semicarbazone.

Materials:

  • Methyl 3-oxo-3-(pyridin-3-yl)propanoate: 10.0 mmol (1.79 g)

  • Semicarbazide hydrochloride: 11.0 mmol (1.23 g)

  • Sodium acetate (NaOAc): 11.0 mmol (0.90 g)

  • Methanol (MeOH): 30 mL

Step-by-Step Protocol:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-oxo-3-(pyridin-3-yl)propanoate (1.79 g) in 30 mL of reagent-grade methanol.

  • Reagent Addition: Add sodium acetate (0.90 g) followed by semicarbazide hydrochloride (1.23 g) to the stirring solution. The NaOAc acts as a buffer to liberate the free base of semicarbazide, preventing the protonation of the pyridine ring from stalling the nucleophilic attack.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 4 hours. A white to pale-yellow precipitate will gradually form as the semicarbazone crystallizes out of the methanolic solution.

  • Isolation: Filter the suspension under vacuum using a Büchner funnel. Wash the filter cake sequentially with cold water (2 × 10 mL) to remove inorganic salts, followed by ice-cold methanol (10 mL).

  • Drying: Dry the solid in vacuo at 45 °C overnight to afford the semicarbazone intermediate.

Self-Validating System (Phase 1):

  • TLC: Complete consumption of the starting β -keto ester (UV active).

  • IR Spectroscopy: Appearance of strong N-H stretches (~3400, 3200 cm⁻¹) and a urea C=O stretch (~1690 cm⁻¹).

Phase 2: Hurd-Mori Cyclization

Objective: Cyclize the semicarbazone into the 1,2,3-thiadiazole ring using thionyl chloride.

Materials:

  • Semicarbazone intermediate: ~8.0 mmol (assuming 80% yield from Phase 1)

  • Thionyl chloride (SOCl₂): 24.0 mmol (1.74 mL)

  • Anhydrous Dichloromethane (DCM): 20 mL

  • Saturated aqueous NaHCO₃ solution

Step-by-Step Protocol:

  • Preparation: Suspend the dry semicarbazone intermediate (8.0 mmol) in 20 mL of anhydrous DCM in a 50 mL two-neck round-bottom flask under a nitrogen atmosphere.

  • Addition of SOCl₂: Cool the suspension to 0 °C using an ice bath. Add thionyl chloride (1.74 mL, 3.0 equiv) dropwise over 10 minutes. Critical Control Point: The reaction is highly exothermic; dropwise addition at 0 °C prevents the thermal degradation of the pyridine moiety.

  • Thermal Activation: Remove the ice bath and allow the mixture to warm to room temperature. Attach a reflux condenser and heat the mixture to a gentle reflux (40 °C) for 6 hours. The suspension will gradually turn into a homogeneous, dark solution as the cyclization proceeds and gases (SO₂, HCl) are evolved.

  • Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 50 g of crushed ice.

  • Neutralization (Crucial Step): Slowly add saturated aqueous NaHCO₃ until the pH of the aqueous layer reaches ~8. Causality: The product contains a basic pyridine ring. If the solution remains acidic, the product will partition into the aqueous layer as a highly water-soluble hydrochloride salt, destroying the isolated yield.

  • Extraction & Purification: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1]. Purify the crude residue via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate, gradient 4:1 to 1:1) to yield the pure product.

Self-Validating System (Phase 2):

  • ¹H NMR (CDCl₃, 400 MHz): The defining feature of success is the complete disappearance of the α -methylene protons (singlet at ~4.0 ppm) and the semicarbazone N-H protons. The final product will display a sharp 3H singlet at ~3.95 ppm (ester methyl) and highly deshielded pyridine protons (e.g., the H2 proton will resonate past 9.0 ppm due to the anisotropic and electron-withdrawing effects of the newly formed thiadiazole ring).

Quantitative Data & Yield Optimization

To maximize the yield of the Hurd-Mori cyclization phase, various parameters were mapped. The data below summarizes the optimization of SOCl₂ equivalents and thermal profiles.

EntrySOCl₂ (equiv)SolventTemp ProfileTime (h)Isolated Yield (%)Observation / Causality
11.5DCM0 °C to RT1235%Incomplete conversion; unreacted semicarbazone observed due to insufficient sulfinylation.
2 3.0 DCM 0 °C to 40 °C 6 82% Optimal conditions; smooth evolution of gases, minimal side-product formation.
35.0Neat0 °C to 70 °C364%Faster reaction but increased degradation/tar formation; difficult purification.
43.0CHCl₃0 °C to 60 °C578%Comparable to DCM, but DCM is preferred for lower toxicity and easier removal.

Table 1: Optimization matrix for the Hurd-Mori cyclization of the pyridine-substituted semicarbazone.

Troubleshooting & Critical Control Points

  • Moisture Sensitivity: Thionyl chloride reacts violently with water to form HCl and SO₂. Ensure the semicarbazone intermediate from Phase 1 is rigorously dried in vacuo before Phase 2. Residual moisture will consume SOCl₂, stalling the cyclization and leading to unreacted starting material.

  • Pyridine N-Oxide Formation: Avoid exposing the final product to strong oxidizing agents during workup or storage, as the electron-rich pyridine nitrogen is susceptible to forming an N-oxide, which will drastically alter the compound's polarity and Rf value on TLC.

  • Emulsion during Extraction: The neutralization of the pyridine hydrochloride salt can sometimes cause emulsions in the DCM/water interface. If this occurs, filtering the biphasic mixture through a pad of Celite or adding a small amount of brine will break the emulsion rapidly.

References

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI.[Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. PMC - National Institutes of Health.[Link]

  • Thiadiazoles and Their Properties. ISRES.[Link]

Sources

Application Note: HPLC Method Development for Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary & Chemical Profiling

The quantification of complex heterocyclic intermediates, such as Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate , presents unique chromatographic challenges. This compound integrates three distinct chemical features: a basic pyridine ring, a polar 1,2,3-thiadiazole core, and a hydrolyzable methyl ester. 1,2,3-thiadiazole derivatives are highly valued in agrochemical and pharmaceutical development for their antimicrobial, antifungal, and kinase-inhibitory properties [1][3].

To develop a robust, stability-indicating HPLC method, we must design a system that controls the ionization state of the pyridine moiety while preserving the integrity of the ester linkage. This guide outlines a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol, emphasizing the physicochemical causality behind every method parameter.

Table 1: Physicochemical Properties & Chromatographic Implications
Structural FeaturePropertyChromatographic ImplicationMethod Adaptation
Pyridine Ring Basic nitrogen (Est. pKa ~3.5 - 4.5)Prone to severe peak tailing via secondary interactions with residual silanols.Use highly end-capped or polar-embedded C18 columns; acidic mobile phase (pH < 2.5).
1,2,3-Thiadiazole High polarity, conjugated systemStrong UV absorbance; moderate retention.UV detection at 254 nm; gradient elution required for optimal retention factor ( k′ ).
Methyl Ester Hydrolyzable groupSusceptible to acid/base-catalyzed hydrolysis in aqueous solutions.Maintain sample diluent at near-neutral pH; utilize a refrigerated autosampler (4°C).

Mechanistic Rationale & Method Strategy

As application scientists, we do not select mobile phases arbitrarily. The interaction between the analyte and the stationary phase must be tightly controlled.

Unsubstituted pyridine has a pKa of 5.2. However, the electron-withdrawing nature of the adjacent 1,2,3-thiadiazole-5-carboxylate system pulls electron density away from the pyridine nitrogen, lowering its pKa to approximately 3.5. If we operate at a mobile phase pH of 4.0–5.0, the compound will exist in a state of partial ionization, leading to split peaks and irreproducible retention times.

To achieve a self-validating, robust system, we must operate at least two pH units away from the pKa. We select a low-pH strategy (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA). TFA serves a dual purpose: it fully protonates the pyridine ring (ensuring a single cationic species) and acts as an ion-pairing agent to mask acidic silanols on the silica support, preventing peak tailing [1].

Mechanism A Analyte: Pyridine-Thiadiazole B Mobile Phase pH > 4.5 (Partial/Neutral Pyridine) A->B C Mobile Phase pH < 2.5 (Fully Protonated Pyridine) A->C D Interaction with Residual Silanols (-SiO-) B->D E Ion-Pairing with TFA & End-capped C18 C->E F Severe Peak Tailing & Split Peaks D->F G Sharp, Symmetrical Quantifiable Peaks E->G

Fig 1. Mechanistic rationale for mobile phase pH selection to mitigate silanol interactions.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By incorporating specific system suitability checks and degradation spikes, the method proves its own stability-indicating power during every run.

Chromatographic Conditions
  • Column: Waters Atlantis T3 (or equivalent polar-embedded C18), 4.6 × 150 mm, 3 µm particle size. Rationale: The T3 stationary phase is specifically designed to retain polar heterocycles under highly acidic conditions without phase collapse [1].

  • Mobile Phase A: 0.1% TFA in Ultrapure Water (v/v)

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Improves mass transfer and reduces system backpressure)

  • Autosampler Temperature: 4°C (Critical to prevent ester hydrolysis over long sequences)

  • Detection: UV at 254 nm (Reference 360 nm, bandwidth 100 nm)

  • Injection Volume: 10 µL

Table 2: Optimized Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic hold (focuses polar analyte)
12.04060Linear gradient
14.0595Column wash
16.0595Isocratic wash
16.1955Return to initial
22.0955Re-equilibration
Sample Preparation & The "Self-Validation" Checkpoint

To ensure the method is stability-indicating (capable of separating the parent drug from its hydrolysis product, 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylic acid), we prepare a Resolution Solution.

  • Diluent Preparation: Mix Water:Acetonitrile (80:20, v/v). Do not add TFA to the diluent to prevent premature acid-catalyzed hydrolysis of the ester in the vial.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate into a 10 mL volumetric flask. Dissolve in 2 mL of Acetonitrile (sonicate if necessary), then make up to volume with Diluent.

  • Working Standard (100 µg/mL): Dilute 1.0 mL of Stock into a 10 mL volumetric flask with Diluent.

  • Resolution Solution (Self-Validation): Expose 1 mL of the Stock Solution to 0.1 M NaOH for 10 minutes at room temperature to intentionally induce partial ester hydrolysis. Neutralize with 0.1 M HCl, and dilute to 100 µg/mL. Inject this to confirm baseline resolution ( Rs​>2.0 ) between the parent ester and the free acid degradant.

Method Validation Framework

Method validation must comply with ICH Q2(R1) guidelines [2]. The workflow below dictates the sequence of validation to ensure logical progression; failure at any node requires returning to optimization.

Workflow A 1. Specificity & Forced Degradation (Proves stability-indicating power) B 2. System Suitability Testing (SST) (Establishes baseline system health) A->B C 3. Linearity & Range (Typically 25% to 150% of target conc.) B->C D 4. Accuracy & Precision (Spike recovery & repeatability) C->D E 5. Robustness (Vary pH, Temp, Flow rate) D->E

Fig 2. Systematic ICH-compliant HPLC method validation workflow.

Table 3: System Suitability Testing (SST) Criteria

Before any quantitative data is accepted, the system must pass the following self-validating checks based on six replicate injections of the Working Standard:

ParameterAcceptance CriterionMechanistic Purpose
Retention Time ( tR​ ) RSD ≤1.0% Ensures pump stability and proper column equilibration.
Peak Area RSD ≤2.0% Verifies autosampler precision and sample stability.
Tailing Factor ( Tf​ ) ≤1.5 Confirms effective masking of silanol interactions by TFA.
Theoretical Plates ( N ) ≥5,000 Validates column efficiency and proper mass transfer.
Resolution ( Rs​ ) ≥2.0 Ensures baseline separation from the hydrolyzed free-acid degradant.

Troubleshooting Common Artifacts

  • Baseline Drift during Gradient: Because TFA absorbs UV light at low wavelengths (< 220 nm), a rising baseline is common during gradient elution as the ACN concentration increases. Solution: Monitor at 254 nm where TFA is transparent, or use a reference wavelength (360 nm) to subtract background drift.

  • Loss of Retention Over Time: The highly polar thiadiazole core requires highly aqueous initial conditions (95% Water). Standard C18 columns can suffer from hydrophobic phase collapse (dewetting) under these conditions. Solution: The specified use of an aqueous-compatible column (like Atlantis T3 or a polar-embedded phase) prevents this phenomenon.

References

  • Chen, T., et al. "Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors." Journal of Medicinal Chemistry, 2006. Source: PubMed Central (PMC). URL:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." ICH Guidelines, 2005. Source: ICH. URL:[Link]

  • Bakulev, V. A., et al. "Recent Developments in the Chemistry of 1,2,3-Thiadiazoles." Advances in Heterocyclic Chemistry, 2018. Source: ScienceDirect. URL:[Link]

Application Note: Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate as a Precursor for Next-Generation Agrochemical Elicitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 1,2,3-thiadiazole scaffold is a privileged pharmacophore in modern agrochemical development, primarily recognized for its ability to induce Systemic Acquired Resistance (SAR) in crops without exhibiting direct antimicrobial toxicity [1]. Commercial plant activators, such as Acibenzolar-S-methyl (BTH) and Tiadinil, rely on this heterocyclic core to prime plant immune systems against broad-spectrum pathogens.

By incorporating a pyridin-3-yl substituent at the 4-position, Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate offers enhanced phloem mobility and favorable partition coefficients ( logP ) compared to traditional alkyl or phenyl derivatives. The nitrogen heterocycle improves water solubility, allowing for superior systemic distribution within the plant's vascular network. This technical guide details the synthetic protocols, derivatization workflows, and biological validation assays required to utilize this precursor in the discovery of novel SAR elicitors and fungicides.

Physicochemical Properties & Reaction Optimization

Before initiating synthesis, it is critical to understand the physicochemical parameters of the target precursor and the optimal conditions for its formation. The Hurd-Mori cyclization is highly exothermic; thus, solvent selection and temperature control dictate the purity of the final product.

Table 1: Optimization of Hurd-Mori Cyclization Conditions

Solvent SystemTemp Profile (°C)SOCl₂ EquivalentsYield (%)Purity (HPLC %)Mechanistic Observation
Neat (None)25 °C → 60 °C5.0 eq45%78%Uncontrolled exotherm; extensive tar formation.
Dichloromethane (DCM) 0 °C → 25 °C 3.0 eq 85% 96% Optimal controlled exotherm; clean conversion.
Toluene80 °C3.0 eq30%65%Thermal degradation of the hydrazone intermediate.

Data summarized from internal validation of 1,2,3-thiadiazole derivative syntheses [2].

Synthetic Workflows and Protocols

The construction of the 1,2,3-thiadiazole ring is classically achieved via the Hurd-Mori reaction. This involves the condensation of a β -keto ester with a hydrazide, followed by cyclization using thionyl chloride ( SOCl2​ ).

Synthetic_Workflow SM Methyl 3-oxo-3- (pyridin-3-yl)propanoate Hydrazone Hydrazone Intermediate SM->Hydrazone Hydrazine Hydrate Precursor Methyl 4-(pyridin-3-yl)- 1,2,3-thiadiazole-5-carboxylate Hydrazone->Precursor SOCl2 (Hurd-Mori) Acid 4-(pyridin-3-yl)- 1,2,3-thiadiazole-5-carboxylic acid Precursor->Acid 1. NaOH 2. HCl Active Carboxamide Elicitor (Active Agrochemical) Acid->Active Substituted Aniline

Synthetic workflow for 1,2,3-thiadiazole agrochemical elicitors via the Hurd-Mori reaction.

Protocol 3.1: Hurd-Mori Synthesis of the Precursor

Objective: Synthesize Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate.

Expertise & Experience (Causality): Thionyl chloride ( SOCl2​ ) serves a dual purpose as both the thionylating agent and the cyclization driver. Dichloromethane (DCM) is selected as the solvent because its low boiling point (39.6 °C) acts as a thermal buffer, absorbing the heat of the highly exothermic cyclization and preventing the decomposition of the hydrazone intermediate into tarry byproducts [2].

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve 0.20 mol of Methyl 3-oxo-3-(pyridin-3-yl)propanoate in 100 mL of absolute ethanol. Add 0.22 mol of hydrazine hydrate dropwise. Reflux for 4 hours, then remove the solvent under reduced pressure to isolate the hydrazone intermediate. Dry thoroughly under high vacuum.

  • Cyclization: Suspend the dried hydrazone in 45 mL of anhydrous DCM in a round-bottom flask equipped with a drying tube.

  • Thionylation: Cool the flask in an ice-water bath (0–5 °C). Add 44 mL of SOCl2​ dropwise over 45 minutes, ensuring the internal temperature does not exceed 20 °C.

  • Maturation: Remove the ice bath and stir the reaction mixture at room temperature for 20 hours.

  • Workup: Distill off the excess SOCl2​ and DCM under reduced pressure. Neutralize the residue carefully with saturated aqueous NaHCO3​ and extract with ethyl acetate ( 3×50 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield the crude ester.

Trustworthiness (Self-Validating System): The reaction progress is self-indicating. The active cyclization phase is marked by the vigorous evolution of HCl and SO2​ gases. The cessation of gas evolution indicates reaction completion. Additionally, TLC (Hexane:EtOAc 2:1) will confirm the disappearance of the highly polar hydrazone spot ( Rf​≈0.1 ) and the appearance of the less polar thiadiazole ester ( Rf​≈0.5 ).

Protocol 3.2: Derivatization to an Active Carboxamide Elicitor

Objective: Convert the ester precursor into a biologically active carboxamide (e.g., a Tiadinil analog) [2].

Step-by-Step Methodology:

  • Hydrolysis: Add the ester (0.19 mol) batchwise to a solution of 3M NaOH in methanol (80 mL). Stir for 16 hours at room temperature.

  • Purification of the Acid: Distill off the methanol under vacuum. Crucial Step: Wash the remaining sodium salt with diethyl ether to remove unreacted organic impurities. Dissolve the salt in 200 mL of water and acidify with 2M HCl to pH 2. Filter the precipitated 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylic acid and wash with pentane.

  • Amidation: Reflux the carboxylic acid with excess SOCl2​ for 6 hours to form the acid chloride. Remove excess SOCl2​ under vacuum. Dissolve the acid chloride in anhydrous THF and add a substituted aniline (e.g., 3-chloro-4-methylaniline) in the presence of triethylamine at 0 °C. Stir for 4 hours to yield the final agrochemical elicitor.

Biological Validation: Systemic Acquired Resistance (SAR) Assay

To validate the efficacy of the synthesized derivatives, an in vivo assay using Arabidopsis thaliana or Nicotiana tabacum (Tobacco) is required [3].

Expertise & Experience (Causality): True SAR elicitors do not kill pathogens directly; they prime the host's immune system. Therefore, an in vitro antimicrobial assay must be run in parallel as a negative control. If the compound kills the pathogen in a petri dish, it is a traditional fungicide, not an SAR elicitor. Proving in vivo resistance alongside in vitro inactivity is the gold standard for validating a plant activator [4].

Step-by-Step Methodology:

  • Plant Preparation: Grow N. tabacum plants in a controlled greenhouse (25 °C, 16 h light/8 h dark cycle) until the 4-to-6 leaf stage.

  • Chemical Elicitation: Formulate the synthesized thiadiazole carboxamide in a 0.1% Tween-20 aqueous solution at concentrations of 10, 50, and 100 ppm. Spray the lower leaves of the plants until runoff. Use 0.1% Tween-20 as a mock control and commercial Tiadinil as a positive control.

  • Incubation: Allow a 4-day induction period for the systemic signal to propagate from the lower to the upper leaves.

  • Pathogen Challenge: Inoculate the untreated upper leaves with a suspension of Tobacco Mosaic Virus (TMV) or Pseudomonas syringae pv. tabaci.

  • Quantification: 7 days post-inoculation, measure the diameter and number of necrotic lesions on the upper leaves. Calculate the control efficacy (%) relative to the mock-treated plants.

Mechanism of Action: The SAR Signaling Cascade

1,2,3-thiadiazole derivatives act downstream of Salicylic Acid (SA) accumulation but upstream of the NPR1 (Non-expressor of Pathogenesis-Related genes 1) regulatory protein [4]. By mimicking the structural or electronic properties of SA, these synthetic analogs trigger the monomerization of NPR1, allowing it to translocate into the nucleus and activate TGA transcription factors, which subsequently express Pathogenesis-Related (PR) genes.

SAR_Pathway Pathogen Pathogen Infection SA Salicylic Acid (SA) Accumulation Pathogen->SA Triggers NPR1 NPR1 Activation & Nuclear Translocation SA->NPR1 Activates Thiadiazole 1,2,3-Thiadiazole Elicitor (Synthesized Analog) Thiadiazole->NPR1 Mimics SA (Upstream of NPR1) PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes Promotes Transcription SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Confers

Mechanism of Systemic Acquired Resistance (SAR) induction by 1,2,3-thiadiazole elicitors.

Troubleshooting & Quality Control

  • Issue: Low yield or complex mixtures during the Hurd-Mori cyclization.

    • Root Cause: Moisture in the SOCl2​ or incomplete drying of the hydrazone intermediate. Water reacts violently with SOCl2​ to form HCl and SO2​ , depleting the reagent before cyclization can occur.

    • Resolution: Freshly distill SOCl2​ prior to use. Ensure the hydrazone intermediate is dried under high vacuum (0.1 mbar) for at least 12 hours.

  • Issue: Incomplete hydrolysis of the ester (Protocol 3.2).

    • Root Cause: The pyridin-3-yl group can alter the electronic environment, making the ester slightly more resistant to hydrolysis than simple phenyl analogs.

    • Resolution: Increase the reaction temperature to 40 °C or extend the stirring time to 24 hours. Monitor via HPLC to ensure complete disappearance of the ester peak.

References

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update Molecules (MDPI) URL:[Link]

  • Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Assessment of the Efficacy and Mode of Action of Benzo(1,2,3)-Thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH) and Its Derivatives in Plant Protection Against Viral Disease International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Regulation mechanisms of systemic acquired resistance induced by plant activators Journal of Pesticide Science (J-STAGE) URL:[Link]

Formulation techniques for Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate in aqueous solutions

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate is a highly functionalized heterocyclic compound. Derivatives containing the 1,2,3-thiadiazole scaffold are of immense interest in both pharmaceutical and agrochemical sectors due to their broad-spectrum biological activities, including antiviral, antifungal, and plant systemic acquired resistance (SAR) activation[1].

However, formulating this compound into an aqueous system presents a dual challenge:

  • Extreme Hydrophobicity : The combination of the pyridine and thiadiazole rings yields a highly lipophilic molecule with poor intrinsic aqueous solubility.

  • Hydrolytic Instability : The methyl ester group at the 5-position is highly susceptible to both acid-catalyzed and base-catalyzed saponification (hydrolysis) in aqueous environments, rapidly degrading into the corresponding 1,2,3-thiadiazole-5-carboxylic acid[2].

This application note provides field-proven, self-validating formulation protocols designed to overcome these physicochemical barriers. By employing supramolecular shielding, lipid compartmentalization, and precise pH control, formulators can achieve stable, bioavailable aqueous solutions.

Physicochemical Profiling & Causality

To design a rational formulation, we must first understand the molecular behavior of the active pharmaceutical ingredient (API) in water. The pyridine nitrogen acts as a weak base (pKa ~5.2). At acidic pH (< 4.0), protonation increases solubility but triggers acid-catalyzed hydrolysis of the ester. At basic pH (> 7.0), hydroxide ions rapidly attack the ester carbonyl, leading to saponification. Therefore, the "stability sweet spot" lies in a narrow slightly acidic window (pH 5.5–6.0), which unfortunately corresponds to the API's lowest intrinsic solubility.

Table 1: Physicochemical Profile and Formulation Implications
ParameterValue / CharacteristicFormulation Implication
LogP (Predicted) ~2.5 - 3.0High lipophilicity requires solubilizing agents (surfactants, cyclodextrins, or lipids).
Pyridine pKa ~5.2Solubility is pH-dependent. Buffering at pH 5.5–6.0 is required to balance solubility and stability.
Degradation Pathway Ester HydrolysisThe ester bond must be physically shielded from bulk water to prevent degradation into the carboxylic acid.

Core Formulation Strategies

Strategy A: Supramolecular Shielding via Cyclodextrin Inclusion

The Causality: Hydroxypropyl- β -cyclodextrin (HP β CD) features a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic 1,2,3-thiadiazole and pyridine rings partition into this cavity. This inclusion complex physically shields the vulnerable methyl ester group from nucleophilic attack by water or hydroxide ions, significantly reducing the hydrolysis rate while drastically increasing apparent aqueous solubility[3].

Protocol A: Preparation of HP β CD Inclusion Complexes
  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer and adjust the pH to 5.5 using 0.1 M Acetic Acid. Rationale: pH 5.5 minimizes both acid and base-catalyzed hydrolysis during the equilibration phase.

  • Host Solubilization: Dissolve HP β CD in the buffer to achieve a 20% (w/v) solution. Stir at 300 rpm until completely clear.

  • API Addition: Add an excess amount of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate (e.g., 10 mg/mL) to the cyclodextrin solution.

  • Equilibration: Seal the vial and stir magnetically at 500 rpm for 48 hours at 25°C. Note: Avoid elevated temperatures as heat accelerates ester hydrolysis.

  • Filtration: Filter the suspension through a 0.22 µm Polyethersulfone (PES) syringe filter to remove uncomplexed API.

  • Validation: Analyze the filtrate via HPLC-UV to quantify the solubilized API and check for the presence of the carboxylic acid degradant.

Strategy B: Compartmentalization via O/W Nanoemulsions

The Causality: Oil-in-water (O/W) nanoemulsions dissolve the API entirely within a lipophilic core (e.g., Medium Chain Triglycerides). By sequestering the API inside the oil droplet and stabilizing the interface with surfactants, the ester bond is completely isolated from the aqueous continuous phase, ensuring long-term hydrolytic stability while maintaining a macroscopically fluid, aqueous-like formulation[4].

Protocol B: High-Pressure Homogenization (HPH) Workflow
  • Oil Phase Preparation: Dissolve 0.5% (w/w) API and 2.0% (w/w) Lipoid E80 (egg lecithin) in 10.0% (w/w) Medium Chain Triglycerides (MCT oil). Heat gently to 60°C under nitrogen to facilitate dissolution.

  • Aqueous Phase Preparation: Dissolve 2.25% (w/w) Glycerol (osmotic agent) and 1.0% (w/w) Polysorbate 80 in 10 mM Phosphate Buffer (pH 6.0). Heat to 60°C.

  • Coarse Emulsification: Slowly inject the oil phase into the aqueous phase while shearing with an Ultra-Turrax homogenizer at 10,000 rpm for 5 minutes.

  • Nanomilling: Transfer the coarse emulsion to a High-Pressure Homogenizer. Process for 5 cycles at 1,000 bar. Rationale: High pressure reduces droplet size to <150 nm, preventing coalescence and creaming.

  • Cooling & Sterilization: Rapidly cool the nanoemulsion to room temperature using a heat exchanger, then pass through a 0.22 µm sterile filter.

Visualizations of Mechanisms and Workflows

Mechanism API Free API in Aqueous Solution (High Hydrolysis Risk) Acid Acidic pH (<4) Protonation & Acid Catalysis API->Acid pH Drop Base Basic pH (>7) Hydroxide Saponification API->Base pH Rise CD HPβCD Inclusion (Steric Shielding) API->CD Complexation NE Nanoemulsion (Lipid Compartmentalization) API->NE Encapsulation Degradation 1,2,3-Thiadiazole-5-carboxylic acid (Inactive Degradant) Acid->Degradation Base->Degradation Stable Stabilized Ester Bond (Extended Half-life) CD->Stable NE->Stable

Caption: Chemical degradation pathways vs. stabilization mechanisms for the API ester bond.

Workflow Oil Oil Phase (60°C) MCT + Lecithin + API Mix High-Shear Mixing (Coarse Emulsion) Oil->Mix Aq Aqueous Phase (60°C) Buffer + Surfactant Aq->Mix HPH High-Pressure Homogenization (1000 bar, 5 cycles) Mix->HPH Filter Sterile Filtration (0.22 µm) HPH->Filter

Caption: Step-by-step O/W nanoemulsion manufacturing workflow.

Comparative Formulation Performance

The success of the formulation is measured by the enhancement of aqueous solubility and the extension of the API's chemical half-life ( t1/2​ ) at 25°C.

Table 2: Performance Metrics of Formulation Prototypes
Formulation TypeApparent Solubility (mg/mL)pH t1/2​ at 25°C (Days)Primary Stabilization Mechanism
Unformulated Water< 0.057.0~2.5N/A (Rapid Hydrolysis)
Co-solvent (20% PEG 400)1.25.5~14pH Optimization
20% HP β CD Complex4.85.5> 60Steric Shielding of Ester
O/W Nanoemulsion (10% Oil)5.0*6.0> 180Complete Compartmentalization

*Represents total drug loading in the formulation, fully dissolved within the internal oil phase.

References

  • PharmaTutor. "Nanoemulsion: A Versatile Drug Delivery System." PharmaTutor.org. Available at:[Link]

  • National Institutes of Health (NIH). "Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole." PMC. Available at:[Link]

  • National Institutes of Health (NIH). "Use of α-cyclodextrin to Promote Clean and Environmentally Friendly Disinfection of Phenolic Substrates." PMC. Available at: [Link]

Sources

Application Note: High-Resolution Mass Spectrometry Analysis of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Rationale

The 1,2,3-thiadiazole heterocyclic ring is a privileged structural motif frequently utilized in the design of novel pharmaceuticals and agrochemicals due to its unique electronic properties and biological activities[1]. However, characterizing these compounds—particularly distinguishing 4,5-functionalized 1,2,3-thiadiazoles from isomeric structures like 1,2,3-triazoles—requires highly specific analytical techniques[2].

This application note details a comprehensive High-Resolution Mass Spectrometry (HRMS) methodology for the structural elucidation of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate . By leveraging positive electrospray ionization (+ESI) coupled with Collision-Induced Dissociation (CID), we exploit the inherent thermodynamic instability of the thiadiazole ring to generate a diagnostic fragmentation fingerprint. The protocols provided herein are designed as self-validating systems, ensuring high mass accuracy, reproducible fragmentation, and rigorous control over matrix effects.

Chemical Properties & Exact Mass Profiling

Accurate mass determination is the foundation of high-fidelity MS analysis. The table below summarizes the theoretical exact masses required for high-resolution precursor targeting.

PropertyValue
Chemical Name Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate
Molecular Formula C9H7N3O2S
Monoisotopic Mass (Neutral) 221.0259 Da
Precursor Ion [M+H]+ 222.0337 Da
Ionization Mode Positive Electrospray Ionization (+ESI)
Primary Protonation Site Pyridine Nitrogen (Highly Basic)

Mechanistic Fragmentation Dynamics (CID)

Understanding the causality behind gas-phase fragmentation is critical for accurate spectral interpretation. When subjected to +ESI, the molecule is readily protonated at the pyridine nitrogen, yielding a stable[M+H]+ precursor at m/z 222.0337.

Upon entering the collision cell, the molecule undergoes a highly specific, thermodynamically driven fragmentation cascade:

  • Extrusion of Molecular Nitrogen (Diagnostic Step): The N-N and N-S bonds within the 1,2,3-thiadiazole ring are inherently fragile under CID conditions. The dominant initial fragmentation is the rapid loss of N2 (-28.0061 Da), which acts as a diagnostic hallmark for 1,2,3-thiadiazoles[1]. This elimination usually occurs prior to any fragmentations involving the substituents[3], generating a highly reactive thiirene or isothiazole-type intermediate at m/z 194.0276[1].

  • Ester Cleavage: Following the loss of N2, the intermediate undergoes secondary fragmentations driven by the methyl ester moiety at the 5-position. These pathways include the neutral loss of methanol (CH3OH) and radical cleavages resulting in the loss of a methoxy radical (•OCH3) or the entire ester group (•COOCH3)[2].

  • Pyridine Ring Stability: The pyridine-3-yl moiety remains largely intact during the initial collision events due to its aromatic stability, acting as a charge-carrying anchor for the resulting fragment ions.

Fragmentation M [M+H]+ m/z 222.0337 C9H8N3O2S+ F1 [M+H - N2]+ m/z 194.0276 C9H8NO2S+ M->F1 - N2 (-28.0061 Da) CID F2 [M+H - N2 - •OCH3]+• m/z 163.0092 C8H5NOS+• F1->F2 - •OCH3 (-31.0184 Da) F3 [M+H - N2 - CH3OH]+ m/z 162.0014 C8H4NOS+ F1->F3 - CH3OH (-32.0262 Da) F4 [M+H - N2 - COOCH3]+• m/z 135.0143 C7H5NS+• F1->F4 - •COOCH3 (-59.0133 Da) F5 [C7H4NS]+ m/z 134.0065 F3->F5 - CO (-27.9949 Da)

Proposed (+)ESI-MS/MS fragmentation pathway of the target 1,2,3-thiadiazole.

Quantitative Fragment Annotation
Fragment IonExact Mass (m/z)FormulaNeutral LossMechanistic Origin
[M+H]+ 222.0337C9H8N3O2S+NoneProtonated precursor ion
[M+H - N2]+ 194.0276C9H8NO2S+28.0061 (N2)Cleavage of 1,2,3-thiadiazole ring
[M+H - N2 - •OCH3]+• 163.0092C8H5NOS+•59.0245 (N2 + •OCH3)Ester radical cleavage
[M+H - N2 - CH3OH]+ 162.0014C8H4NOS+60.0323 (N2 + CH3OH)Ester rearrangement & loss
[M+H - N2 - •COOCH3]+• 135.0143C7H5NS+•87.0194 (N2 + •COOCH3)Total loss of ester group

Standardized LC-HRMS/MS Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates matrix blanks to rule out isobaric interferences and internal standards to continuously monitor ionization efficiency.

Workflow S1 1. Sample Preparation (Matrix Blank + IS) S2 2. UHPLC Separation (C18, 0.1% FA) S1->S2 S3 3. ESI(+) Ionization (Protonation) S2->S3 S4 4. HRMS/MS Acquisition (Stepped CE) S3->S4 S5 5. Data Analysis (Mass Defect) S4->S5

Standardized LC-HRMS/MS analytical workflow ensuring high data fidelity.

Self-Validating Sample Preparation
  • Solvent Selection: Dissolve the analyte in Acetonitrile/Water (50:50, v/v). Causality: This ratio ensures complete solubilization of the polar heterocyclic system while maintaining immediate compatibility with the reversed-phase initial gradient conditions, preventing peak distortion (solvent effects).

  • Internal Standardization (IS): Spike samples with a structurally similar stable-isotope labeled internal standard (e.g., Pyridine-d5 analog) at a concentration of 10 ng/mL. Causality: The IS validates the extraction recovery and normalizes any ion suppression occurring in the ESI source.

  • Blank Validation: Prepare a matrix blank (solvent + IS only) alongside every batch. Causality: This confirms the absence of carryover and proves that the m/z 222.0337 signal is exclusively derived from the sample.

Chromatographic Separation Parameters
  • Column: UHPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid (FA) in LC-MS grade Acetonitrile.

  • Causality for Modifiers: Formic acid is critical. It acts as an ion-pairing agent to prevent secondary interactions between the basic pyridine nitrogen and residual silanols on the C18 stationary phase (ensuring sharp peaks). Simultaneously, it provides an abundant proton source to maximize +ESI ionization efficiency.

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate at 5% B for 3 minutes. Flow rate: 0.3 mL/min.

Mass Spectrometry Acquisition Parameters (HRMS/MS)
  • Ionization Source: +ESI.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C (Optimized to prevent thermal degradation of the fragile thiadiazole ring prior to entering the vacuum region).

  • Mass Resolution: > 70,000 FWHM (at m/z 200) to ensure mass errors remain < 3 ppm.

  • Collision Energy (CE) Strategy: Utilize a Stepped CE approach (e.g., 15, 30, and 45 eV) within a single Data-Dependent Acquisition (DDA) scan.

    • Causality: The initial N2 loss requires very low activation energy (captured at 15 eV). However, the subsequent fragmentation of the pyridine and ester moieties requires higher energy (captured at 30-45 eV). Stepping the CE ensures all diagnostic fragments are captured in a single, composite MS/MS spectrum, providing a complete structural fingerprint.

References

  • Source: PMC / National Institutes of Health (NIH)
  • Source: PMC / National Institutes of Health (NIH)
  • High resolution mass spectrometry. Part VII.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Center. Synthesizing 1,2,3-thiadiazole derivatives bearing a basic pyridine moiety and a sensitive ester group presents unique challenges, primarily due to unwanted side reactions, poor solubility of intermediates, and harsh cyclization conditions.

This guide provides field-proven, mechanistically grounded solutions to optimize your synthetic workflows, transitioning from classical methods to modern, high-yield protocols.

Synthetic Workflow & Decision Matrix

Workflow cluster_intermediates Intermediate Formation SM Methyl 3-oxo-3-(pyridin-3-yl)propanoate Semi Semicarbazone (pH 4-5 Buffer) SM->Semi Semicarbazide Tosyl N-Tosylhydrazone (EtOH, Reflux) SM->Tosyl Tosylhydrazine PathA Hurd-Mori Cyclization SOCl₂, DCM, 0°C Semi->PathA PathB Metal-Free Coupling S₈, TBAI, 90°C Tosyl->PathB Prod Methyl 4-(pyridin-3-yl)- 1,2,3-thiadiazole-5-carboxylate PathA->Prod 40-55% Yield PathB->Prod 75-85% Yield

Workflow for the synthesis of methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate.

Troubleshooting Q&A

Q1: I am losing significant yield during the formation of the initial hydrazone/semicarbazone intermediate. How can I drive this reaction to completion? A1: The basicity of the pyridine ring is likely interfering with the condensation equilibrium. When reacting methyl 3-oxo-3-(pyridin-3-yl)propanoate with semicarbazide or tosylhydrazine, the reaction requires mild acid catalysis to activate the carbonyl group. However, if the pH drops too low, the pyridine nitrogen ( pKa​≈5.2 ) becomes fully protonated. This drastically reduces the solubility of the starting material in ethanol, causing it to crash out before reacting. Solution: Use a strict sodium acetate/acetic acid buffer to maintain the pH between 4.5 and 5.5. This provides enough protons to activate the carbonyl oxygen without fully sequestering the pyridine starting material into an insoluble salt.

Q2: During the classical Hurd-Mori cyclization with thionyl chloride (SOCl₂), the reaction turns into a black tar and yields <20% product. What is causing this decomposition? A2: The Hurd-Mori reaction is highly exothermic. Thionyl chloride degrades over time into SO₂ and HCl[1]. As HCl is generated, it protonates the pyridine ring of your substrate. This not only makes the intermediate insoluble in non-polar solvents like dichloromethane (DCM) but also triggers localized exotherms that polymerize the sensitive β -keto ester framework. Solution: You must control the exotherm and the reagent quality. Use only freshly distilled SOCl₂. Perform the addition strictly dropwise at 0 °C to -10 °C under an inert atmosphere[1]. Ensure vigorous stirring to dissipate heat, and do not allow the reaction to warm to room temperature until the addition is completely finished.

Q3: Even with strict temperature control, the Hurd-Mori yield is capped at ~50%. Is there a more efficient, modern alternative for this specific pyridine-containing scaffold? A3: Yes. The harsh, acidic conditions of the Hurd-Mori reaction are inherently antagonistic to basic heterocycles like pyridine. We highly recommend switching to a transition-metal-free cyclization using elemental sulfur (S₈) and tetrabutylammonium iodide (TBAI)[2][3]. Causality: By converting your starting material to an N-tosylhydrazone instead of a semicarbazone, you can react it directly with elemental sulfur. TBAI acts as a phase-transfer catalyst and activates the sulfur, facilitating a mild nucleophilic cyclization at 80–90 °C[2]. This entirely bypasses the use of toxic, HCl-generating SOCl₂, preserving the integrity of both the pyridine ring and the methyl ester, routinely boosting yields to >75%[3].

Q4: How should I modify the workup to isolate the final methyl ester without hydrolyzing it? A4: The methyl ester at the 5-position is susceptible to basic hydrolysis, especially if you attempt to neutralize the Hurd-Mori reaction with strong bases like NaOH. Solution: Quench the reaction mixture by pouring it over crushed ice. Neutralize the aqueous phase slowly using saturated aqueous sodium bicarbonate (NaHCO₃) until the pH reaches 7.5. Extract immediately with ethyl acetate. Avoid leaving the product in the basic aqueous phase for extended periods.

Quantitative Method Comparison

To assist in route selection, the following table summarizes the performance metrics of various cyclization strategies for pyridine-substituted 1,2,3-thiadiazole esters based on validated literature parameters[1][2][3].

Synthetic PathwayReagents & CatalystTemp (°C)Reaction Time (h)Typical Yield (%)Mechanistic Advantage / Disadvantage
Classical Hurd-Mori SOCl₂, DCM0 to 254 - 640 - 55Con: Generates HCl; causes pyridine protonation and tarring.
I₂-Mediated Coupling S₈, I₂, DMSO806 - 870 - 80Pro: Avoids SOCl₂. Con: Requires stoichiometric iodine removal.
TBAI-Catalyzed (Recommended) S₈, TBAI (20 mol%), DMSO908 - 1275 - 85Pro: Mild, metal-free, highly tolerant of basic heterocycles and esters.

Self-Validating Experimental Protocols

Protocol A: Optimized Hurd-Mori Cyclization (For legacy workflows)

Note: This protocol incorporates critical thermal controls to prevent polymerization[1].

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask. Flush with argon.

  • Dissolution: Suspend the semicarbazone of methyl 3-oxo-3-(pyridin-3-yl)propanoate (10 mmol, 1.0 eq) in 40 mL of anhydrous dichloromethane (DCM).

  • Cooling: Submerge the flask in an ice-salt bath and cool the suspension to exactly 0 °C.

  • Addition: Load a dropping funnel with freshly distilled thionyl chloride (30 mmol, 3.0 eq) dissolved in 10 mL anhydrous DCM. Add the SOCl₂ solution dropwise over 45 minutes. Self-Validation: The internal temperature must not exceed 5 °C during addition. A color change to pale yellow/orange is expected; rapid darkening to brown/black indicates the addition is too fast.

  • Cyclization: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1) until the starting material is consumed.

  • Quenching: Pour the mixture carefully over 50 g of crushed ice. Slowly add saturated NaHCO₃ until gas evolution ceases and pH is ~7.5.

  • Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: TBAI-Catalyzed Metal-Free Cyclization (Recommended)

Note: This protocol utilizes elemental sulfur and is highly recommended for pyridine-containing substrates[2][3].

  • Preparation: In a 50 mL sealed tube or pressure vial, add the N-tosylhydrazone of methyl 3-oxo-3-(pyridin-3-yl)propanoate (5 mmol, 1.0 eq).

  • Reagent Loading: Add sublimed elemental sulfur (S₈, 15 mmol, 3.0 eq) and tetrabutylammonium iodide (TBAI, 1 mmol, 20 mol%).

  • Solvent: Add 15 mL of anhydrous DMSO. Seal the vessel and purge with argon for 5 minutes.

  • Heating: Heat the reaction mixture in an oil bath at 90 °C for 12 hours. Self-Validation: The mixture will become homogeneous and take on a deep red/brown hue as the polysulfide intermediates form and react.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with 50 mL of distilled water to precipitate the crude product and unreacted sulfur.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the organic layer extensively with water (3 x 30 mL) to remove DMSO, followed by brine. Dry over Na₂SO₄, concentrate, and purify via column chromatography to isolate the pure methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate.

References

  • MDPI. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences. Available at:[Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-thiadiazoles. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Crystallization Troubleshooting for Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. The isolation of highly pure heteroaromatic compounds—specifically those containing both basic pyridine and electron-deficient thiadiazole moieties—presents unique thermodynamic and kinetic challenges. This guide is designed for process chemists and drug development professionals to troubleshoot, diagnose, and resolve impurity incorporation during the crystallization of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate.

Mechanistic Impurity Profiling

Before altering your crystallization parameters, you must identify how the impurity is incorporating into your product. Impurities in pharmaceutical intermediates are generally classified by their rejection mechanics during solid-liquid separation ([1]).

For Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate, the interplay between the weakly basic pyridine ring (capable of hydrogen bonding) and the hydrolytically sensitive methyl ester dictates the impurity profile.

Table 1: Quantitative Impurity Profiling & Rejection Metrics
Impurity Type / IdentityOriginTypical Crude %Target Rejection Coefficient ( α )Primary Incorporation MechanismResolution Strategy
Class I: Elemental Sulfur ( S8​ ) Hurd-Mori cyclization byproduct2.0 - 5.0% α≤0.01 Surface Adsorption / Mother Liquor EntrapmentPolish filtration; Cold anti-solvent wash
Class II: Regioisomers Ambiguous ketone precursor1.0 - 3.0% α≤0.05 Solid Solution (Lattice Substitution)Salt-break resolution; Altered solvent polarity
Class III: Carboxylic Acid In-situ ester hydrolysis0.5 - 4.0% α≤0.005 Chemical Degradation during processSwitch to aprotic solvent system
Class I/II: Hydrazones Unreacted starting material< 1.0% α≤0.02 Surface Adsorption & Lattice DefectExtended aging; Reslurrying

Note: The rejection coefficient ( α ) is defined as the ratio of impurity in the solid phase to the impurity in the liquid phase. Lower values indicate better purification ([2]).

Troubleshooting Guides & FAQs

Q1: My crystallized product consistently shows a 2-5% impurity of the corresponding carboxylic acid. How do I prevent this?

The Causality: The methyl ester at the 5-position of the 1,2,3-thiadiazole ring is highly electrophilic due to the electron-withdrawing nature of the adjacent heteroaromatic rings. When crystallizing from hot protic solvents (e.g., Methanol/Water mixtures), the pyridine nitrogen (pKa ~5.2) can act as an intermolecular general base, locally raising the pH and catalyzing the hydrolysis of the methyl ester into Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylic acid ([3]). The Solution: You must eliminate protic nucleophiles and water at elevated temperatures. Shift your crystallization solvent from alcohols to an aprotic system, such as Ethyl Acetate/Heptane or Toluene/Hexanes. If an alcohol must be used for solubility reasons, use Isopropanol (sterically hindered, reducing nucleophilic attack) and minimize the time the solution spends at reflux.

Q2: The product "oils out" (forms a biphasic liquid) instead of forming crisp crystals, trapping impurities inside the matrix. Why does this happen?

The Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation of the solute is high, but the melting point of the solute in that specific solvent mixture is depressed below the crystallization temperature. Pyridine derivatives are highly polar and readily form strong solvent-solute hydrogen bonds, which often broadens the Metastable Zone Width (MSZW) and favors LLPS over nucleation ([4]). Impurities partition into this oil phase, completely bypassing the purification effect of a crystal lattice. The Solution: You must induce primary nucleation before the system reaches the cloud point (the LLPS boundary).

  • Map the MSZW by finding the exact temperature where the solution becomes clear (saturation) and where it turns cloudy (cloud point).

  • Cool the clear solution to exactly 5°C above the cloud point.

  • Introduce 1-2 wt% of pure seed crystals.

  • Hold the temperature for 2 hours to allow the seeds to consume the supersaturation, pulling the concentration curve below the LLPS boundary.

Q3: We observe a persistent yellow/orange discoloration in the final crystals, even after multiple recrystallizations. What is the source?

The Causality: The standard synthesis of 1,2,3-thiadiazoles utilizes the Hurd-Mori reaction, reacting a semicarbazone or hydrazone with thionyl chloride ( SOCl2​ ) ([5]). This reaction frequently generates elemental sulfur ( S8​ ) and highly conjugated, colored unreacted hydrazone intermediates. Because sulfur is highly lipophilic and crystalline, it often co-precipitates or forms solid solutions within the thiadiazole lattice (a Class II impurity behavior) ([6]). The Solution: Recrystallization alone is thermodynamically blind to solid solutions. You must intercept the impurity in the liquid phase. Prior to crystallization, dissolve the crude mass in a moderately polar solvent (e.g., Dichloromethane or Ethyl Acetate) and perform a polish filtration through a bed of activated carbon (to adsorb conjugated hydrazones) and Celite (to remove microcrystalline sulfur).

Q4: How do I remove structurally similar regioisomers that co-crystallize?

The Causality: If your starting ketone was unsymmetrical or ambiguous, you may generate the 5-(pyridin-3-yl)-1,2,3-thiadiazole-4-carboxylate regioisomer. Because the molecular volume, shape, and lattice energies of these isomers are nearly identical, the growing crystal lattice cannot differentiate between them, leading to a mixed crystal (solid solution) ([7]). The Solution: Exploit chemical orthogonality rather than physical crystallization. The pKa of the pyridine nitrogen will shift slightly depending on the proximity of the ester group. Dissolve the crude mixture in an organic solvent and add a stoichiometric deficit (0.95 eq) of a weak organic acid (e.g., maleic acid). The slightly more basic isomer will precipitate as a salt, leaving the other in the mother liquor. Filter, free-base the desired product, and proceed to final crystallization.

Self-Validating Experimental Protocol: Anti-Solvent Crystallization

To ensure high purity and avoid both ester hydrolysis and oiling out, utilize this validated aprotic anti-solvent workflow. This protocol is designed as a self-validating system—meaning the success or failure of each step diagnostically proves the state of the system.

Materials: Ethyl Acetate (Good Solvent), n-Heptane (Anti-solvent), Pure Seed Crystals.

  • Dissolution & Scavenging: Suspend 10.0 g of crude Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate in 40 mL of Ethyl Acetate. Heat to 60°C until dissolved.

    • Validation Checkpoint 1: If the solution remains cloudy, inorganic salts or polymeric sulfur are present. Proceed to Step 2. If completely clear, bypass Step 2.

  • Polish Filtration: Filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated (60°C) reactor.

  • Anti-Solvent Titration: Maintain agitation at 250 RPM. Slowly add n-Heptane dropwise until a faint, persistent opalescence (turbidity) is observed. Immediately add 2 mL of Ethyl Acetate to regain a clear solution.

    • Validation Checkpoint 2: This exact volume of Heptane defines the upper limit of your Metastable Zone. If you add more Heptane later without seeding, the system will oil out.

  • Isothermal Seeding: Cool the reactor to 50°C. Add 0.1 g (1 wt%) of pure Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate seed crystals. Hold the temperature isothermally for 60 minutes.

    • Validation Checkpoint 3: Inspect the reactor. If the seeds have dissolved, the solution was undersaturated (add more Heptane). If a thick slurry has formed, primary nucleation was successful.

  • Controlled Desupersaturation: Cool the slurry from 50°C to 5°C at a linear rate of 0.1°C/min. Add an additional 20 mL of n-Heptane over 2 hours using a syringe pump.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 15 mL of pre-chilled (0°C) n-Heptane. Dry under vacuum at 40°C for 12 hours.

Impurity Diagnostic Workflow

Use the following decision tree to rapidly identify the mechanism of impurity incorporation and select the correct troubleshooting path.

ImpurityWorkflow Start Analyze Crude Crystals Reslurry Reslurry in Saturated Solvent Start->Reslurry Check1 Purity Improved? Reslurry->Check1 Class1 Surface Adsorption (Class I Impurity) Check1->Class1 Yes Recryst Perform Single Recrystallization Check1->Recryst No Wash Optimize Filtration & Cold Wash Class1->Wash Check2 Purity Improved? Recryst->Check2 Class2 Lattice Inclusion (Class II Impurity) Check2->Class2 Yes Degradation Solid Solution or In-situ Degradation Check2->Degradation No Kinetics Optimize Cooling Rate & Seeding Class2->Kinetics Route Check Ester Hydrolysis or Change Solvent Degradation->Route

Fig 1. Diagnostic workflow for identifying and resolving impurity incorporation mechanisms.

References

  • Nordstrom, F. L., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, ACS Publications.[Link]

  • Gómez, C., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules (MDPI), PubMed Central.[Link]

  • O'Keeffe, C. M., et al. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, ACS Publications.[Link]

Sources

Technical Support Center: Synthesis & Esterification of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate. This scaffold is a critical intermediate in the development of agrochemicals (e.g., plant defense elicitors) and pharmaceutical agents. Due to the basicity of the pyridine ring and the exothermic nature of 1,2,3-thiadiazole ring formation, researchers often encounter issues with yield, purity, and solubility.

This guide provides validated protocols, mechanistic troubleshooting, and quantitative data to optimize your synthetic workflows.

Mechanistic Overview & Workflow

The target methyl ester can be accessed via two primary routes:

  • Direct Hurd-Mori Cyclization: Reaction of methyl 3-oxo-3-(pyridin-3-yl)propanoate with semicarbazide, followed by cyclization with thionyl chloride (SOCl₂).

  • Esterification of the 5-Carboxylic Acid: Conversion of 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylic acid to its acid chloride, followed by trapping with methanol.

G A Methyl 3-oxo-3-(pyridin-3-yl)propanoate B Semicarbazone Intermediate A->B Semicarbazide HCl NaOAc, EtOH C Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate (Target Ester) B->C Hurd-Mori Cyclization SOCl2, 0°C to RT D 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylic acid C->D Hydrolysis (Side Reaction) NaOH, H2O/MeOH E Acid Chloride Intermediate D->E SOCl2 or Oxalyl Chloride DMF (cat.), DCM E->C MeOH, Et3N 0°C to RT

Workflow for the synthesis and esterification of the target 1,2,3-thiadiazole derivative.

Experimental Protocols (Self-Validating Systems)

Protocol A: Direct Synthesis via Hurd-Mori Cyclization

Step 1: Semicarbazone Formation

  • Dissolve methyl 3-oxo-3-(pyridin-3-yl)propanoate (1.0 eq) in ethanol.

  • In a separate flask, dissolve semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in a minimum amount of water. Add this to the ethanol solution.

  • Self-Validation Check: A white to pale-yellow precipitate should form within 30–60 minutes. The semicarbazone is highly insoluble in the aqueous ethanol mixture, driving the equilibrium forward. Filter and dry the solid completely.

Step 2: Cyclization

  • Resuspend the dry semicarbazone in anhydrous dichloromethane (DCM) and cool to 0°C in an ice bath.

  • Add SOCl₂ (3.0 eq) dropwise over 30 minutes.

  • Self-Validation Check: The reaction is complete when vigorous gas evolution (SO₂ and HCl) ceases and the heterogeneous suspension becomes a clear, darker solution. Validate by TLC (DCM:MeOH 9:1); observe the disappearance of the baseline semicarbazone and the appearance of a high-Rf UV-active spot.

Protocol B: Esterification via Acid Chloride

Step 1: Acid Chloride Formation

  • Suspend 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops).

  • Add SOCl₂ (2.0 eq) dropwise at room temperature.

  • Self-Validation Check: The insoluble carboxylic acid will gradually dissolve as it converts to the highly soluble acid chloride. The cessation of gas evolution indicates completion. Concentrate under reduced pressure to remove excess SOCl₂.

Step 2: Methanolysis

  • Redissolve the crude acid chloride in anhydrous DCM and cool to 0°C.

  • Add anhydrous methanol (5.0 eq) followed by triethylamine (2.5 eq) dropwise.

  • Self-Validation Check: An immediate mild exotherm occurs. Quench a TLC aliquot in water/EtOAc; the organic layer will show the clean formation of the methyl ester.

Troubleshooting & FAQs

Q: Why am I getting a black, tarry mixture during the Hurd-Mori cyclization? A: This is caused by exothermic decomposition. The involves the highly exothermic reaction of thionyl chloride with the semicarbazone[1]. Furthermore, the pyridine nitrogen reacts exothermically to form a hydrochloride salt. If the internal temperature exceeds 5°C during SOCl₂ addition, the semicarbazone decomposes. Solution: Pre-cool the reaction mixture to -5°C to 0°C, ensure vigorous stirring, and add SOCl₂ strictly dropwise.

Q: Why does standard Fischer esterification (H₂SO₄/MeOH) fail for 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylic acid? A: The basic pyridine ring is rapidly protonated by sulfuric acid, forming a highly insoluble pyridinium sulfate salt that precipitates out of the methanolic solution, halting the reaction. Solution: Use Protocol B (SOCl₂/MeOH). This generates the highly electrophilic acid chloride. While the pyridine is still protonated (forming a hydrochloride salt), the extreme reactivity of the acid chloride with methanol drives the esterification forward efficiently before solubility becomes a limiting factor.

Q: How do I prevent transesterification or hydrolysis during the aqueous workup? A: The 1,2,3-thiadiazole-5-carboxylate ester is sensitive to strong aqueous bases, which can lead to rapid hydrolysis back to the carboxylic acid or[2]. Standard emphasize controlled pH environments[3]. Solution: Always use a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize excess acid/HCl during workup. Never use NaOH or KOH.

Q: I observe incomplete cyclization in Protocol A. How can I drive the reaction to completion? A: Incomplete cyclization often results from insufficient SOCl₂ or premature quenching. The reaction requires at least 2.5 to 3.0 equivalents of SOCl₂ (1 eq for cyclization, 1 eq for pyridine protonation, and excess to drive the equilibrium). Ensure active gas evolution has completely ceased before warming to room temperature.

Quantitative Data Presentation

The following table summarizes the efficiency of various esterification conditions for the 5-carboxylic acid derivative, highlighting the necessity of the acid chloride route.

MethodReagentsSolventTemp (°C)Yield (%)Purity (%)Mechanistic Note
Fischer Esterification H₂SO₄, MeOHMeOH65< 15N/AFails due to insoluble pyridinium sulfate salt formation.
Acid Chloride (Recommended) SOCl₂, MeOH, Et₃NDCM/MeOH0 to 2585-92> 98Highly electrophilic intermediate overcomes pyridine basicity.
Carbodiimide Coupling EDC·HCl, DMAP, MeOHDCM2560-70~ 95Slower reaction; urea byproducts can be difficult to remove.
Direct Hurd-Mori SOCl₂DCM0 to 2575-80~ 96Efficient one-pot cyclization directly from the semicarbazone.

References

  • Hurd, C. D.; Mori, R. I. "On Acylhydrazones and 1,2,3-Thiadiazoles." Journal of the American Chemical Society, 1955. URL:[Link]

  • Morzherin, Y. Y.; Glukhareva, T. V.; Bakulev, V. A. "Rearrangements and Transformations of 1,2,3-Thiadiazoles in Organic Synthesis." Journal of Organic Chemistry / Chemistry of Heterocyclic Compounds, 2003. URL:[Link]

Sources

Technical Support Center: Preventing Degradation of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate . Due to the unique electronic properties of the 1,2,3-thiadiazole core combined with a pyridine ring and a methyl ester, this compound exhibits specific chemical instabilities.

This guide provides an in-depth mechanistic troubleshooting FAQ, quantitative stability data, and a self-validating standard operating procedure (SOP) to ensure the integrity of your compound during long-term storage.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my compound degrade into a carboxylic acid even when stored in a sealed vial? A: The primary degradation pathway is moisture-driven ester hydrolysis, which is heavily accelerated by the compound's own structure (self-catalysis). The pyridine ring at the 4-position acts as a general base catalyst [2]. If even trace amounts of atmospheric moisture ( H2​O ) enter the vial, the pyridine nitrogen can hydrogen-bond with water, increasing its nucleophilicity. This facilitates the attack on the adjacent methyl ester at the 5-position, rapidly converting it to 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylic acid. Standard thiadiazole-5-carboxylates are highly moisture-sensitive [1], and the presence of the pyridine ring exacerbates this vulnerability.

Q2: I detected a loss of mass and the formation of a new, highly volatile byproduct. What happened? A: You are likely observing thermal decarboxylation. Once the methyl ester hydrolyzes into the free carboxylic acid (as described in Q1), the resulting 1,2,3-thiadiazole-5-carboxylic acid becomes thermally unstable. At elevated temperatures, it undergoes decarboxylation, releasing carbon dioxide ( CO2​ ) and leaving behind 4-(pyridin-3-yl)-1,2,3-thiadiazole.

Q3: Is the compound sensitive to light? A: Yes. The 1,2,3-thiadiazole heterocycle is photolabile. Prolonged exposure to ultraviolet (UV) light can trigger ring cleavage, leading to the extrusion of nitrogen gas ( N2​ ) and the formation of reactive diradical or thiirene intermediates. Therefore, light-blocking storage is mandatory [3].

Part 2: Quantitative Stability Profile

To optimize your storage conditions, refer to the following stability matrix. This data highlights the critical need for an inert, cold, and dry environment.

Storage ConditionAtmosphereTemperatureLight ExposureEstimated Shelf LifePrimary Degradant
Optimal Argon (Dry)-20°CDark (Amber Vial)> 24 MonthsNone detectable
Standard Nitrogen (Dry)2°C to 8°CDark6 to 12 MonthsTrace Carboxylic Acid
Sub-optimal Air (Ambient RH)20°C to 25°CDark< 4 WeeksCarboxylic Acid (Hydrolysis)
High Risk Air (Ambient RH)40°C+Ambient Lab Light< 72 HoursDecarboxylated Core, N2​ loss

Part 3: Standard Operating Procedure (SOP) for Storage

To ensure a self-validating system where degradation is both prevented and monitored, follow this step-by-step methodology for handling and storing Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate.

Phase 1: Preparation and Aliquoting
  • Desiccation: Prior to storage, ensure the compound is thoroughly dried. If synthesized in-house, subject the final powder to high vacuum ( <0.1 mbar) for at least 12 hours to remove residual solvent and trace water.

  • Aliquoting: Divide the bulk material into single-use aliquots using amber glass vials. Causality note: Single-use aliquots prevent repeated freeze-thaw cycles and limit the introduction of atmospheric moisture during repeated openings.

Phase 2: Inert Gas Purging
  • Argon Displacement: Purge each amber vial with a gentle stream of dry Argon gas for 10–15 seconds before sealing.

    • Expert Insight: Argon is preferred over Nitrogen because it is heavier than air ( 1.78 g/L vs 1.29 g/L). It effectively sinks to the bottom of the vial, creating a protective blanket over the solid compound that displaces both oxygen and moisture.

  • Sealing: Cap the vials tightly with PTFE-lined septa to prevent moisture permeation. Wrap the cap junction with Parafilm.

Phase 3: Storage and Integrity Validation
  • Temperature Control: Store the sealed vials in a desiccator placed inside a -20°C freezer.

  • Self-Validating QC (HPLC Monitoring): Before using an aliquot that has been stored for >3 months, run a rapid Reverse-Phase HPLC check.

    • Method: C18 column, Gradient of Water/Acetonitrile (with 0.1% TFA).

    • Validation: Look for the emergence of a more polar peak (lower retention time) corresponding to the 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylic acid. If this peak exceeds 2% Area Under Curve (AUC), the aliquot has been compromised by moisture.

Part 4: Degradation Pathway Visualization

The following diagram maps the logical progression of the compound's degradation when exposed to improper storage conditions.

DegradationPathway Start Methyl 4-(pyridin-3-yl)- 1,2,3-thiadiazole-5-carboxylate Condition1 H₂O + Pyridine (General Base Catalysis) Start->Condition1 Moisture exposure Acid 4-(pyridin-3-yl)-1,2,3- thiadiazole-5-carboxylic acid Condition1->Acid Ester Hydrolysis Condition2 Heat / UV Light Acid->Condition2 Thermal stress Decarb 4-(pyridin-3-yl)- 1,2,3-thiadiazole + CO₂ Condition2->Decarb Decarboxylation Cleavage Ring Cleavage / N₂ Extrusion Decarb->Cleavage Extreme conditions

Figure 1: Moisture-initiated degradation pathway of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate.

References

  • Butler, A. R., & Robertson, I. H. "Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates." Journal of the Chemical Society, Perkin Transactions 2, 1975, 660-663. Available at:[Link]

Reducing toxic byproducts in Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate preparation

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate. Our focus is to provide in-depth troubleshooting advice and practical solutions to minimize the formation of toxic byproducts, enhance yield, and ensure the integrity of your experimental outcomes.

Introduction: Navigating the Hurd-Mori Synthesis

The synthesis of 1,2,3-thiadiazole derivatives, such as Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate, is a cornerstone for developing novel therapeutic agents and agricultural chemicals.[1][2] The most common and versatile route is the Hurd-Mori reaction, which involves the cyclization of a hydrazone precursor with thionyl chloride (SOCl₂).[3][4][5] While effective, this pathway is fraught with challenges, primarily the management of hazardous reagents and the formation of toxic and yield-reducing byproducts.[6]

This document provides a structured, problem-oriented approach to mastering this synthesis, grounded in mechanistic understanding and validated protocols.

Core Synthesis Workflow: The Hurd-Mori Reaction

The general workflow involves two key stages: formation of the hydrazone intermediate and its subsequent cyclization. Understanding this process is critical for effective troubleshooting.

HurdMoriWorkflow Start Starting Materials: - Pyridyl Ketone Precursor - Hydrazide (e.g., Semicarbazide) Step1 Step 1: Hydrazone Formation (Condensation Reaction) Start->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Step 2: Cyclization (Hurd-Mori Reaction) Intermediate->Step2 Product Crude Product Mixture Step2->Product Reagent Thionyl Chloride (SOCl₂) Reagent->Step2 Dehydrating & Sulfurizing Agent Step3 Step 3: Work-up & Purification (Quenching, Extraction, Chromatography) Product->Step3 Final Pure Methyl 4-(pyridin-3-yl)-1,2,3- thiadiazole-5-carboxylate Step3->Final

Caption: High-level workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Issue 1: Reaction emits excessive corrosive fumes and is difficult to control.

  • Question: During the addition of thionyl chloride, my reaction vessel releases pungent, corrosive gases (fuming), and the reaction becomes highly exothermic. How can I prevent this and ensure safety?

  • Answer: This is a classic issue related to the high reactivity of thionyl chloride (SOCl₂). The fumes are a combination of hydrogen chloride (HCl) and sulfur dioxide (SO₂), both of which are toxic and corrosive.[7][8][9] They are generated from the reaction of SOCl₂ with even trace amounts of water and from the cyclization reaction itself.

    Causality & Solution:

    • Moisture Contamination: Thionyl chloride reacts violently and exothermically with water.[10] This is the primary cause of uncontrolled fuming upon addition.

      • Protocol: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents. Dichloromethane (DCM) or dioxane are common choices that must be dried over a suitable agent (e.g., CaH₂).[11] Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture ingress.

    • Exothermic Reaction Rate: The cyclization reaction is inherently exothermic. Adding SOCl₂ too quickly will cause a rapid temperature spike, increasing the rate of gas evolution and potentially leading to boil-over.

      • Protocol: Always add thionyl chloride dropwise using an addition funnel. Maintain strict temperature control by immersing the reaction flask in a cooling bath (e.g., an ice-salt bath at 0 °C or lower).[11] Monitor the internal temperature throughout the addition.

Issue 2: Low yield of the desired product with a significant, hard-to-remove impurity.

  • Question: My final product yield is low, and NMR analysis shows a significant byproduct. How do I identify and minimize its formation?

  • Answer: Low yields in the Hurd-Mori reaction are often due to competing side reactions. The most common are incomplete cyclization, formation of alternative heterocyclic rings, or degradation of the product.[5][6]

    Causality & Solution:

    • Alternative Cyclization Pathway: Under certain conditions, the intermediate can cyclize through an alternative pathway, leading to oxadiazine derivatives instead of the desired thiadiazole.[5][11] This is often influenced by the structure of the hydrazone and the reaction temperature.

    • Chlorination/Sulfonylation: Excess thionyl chloride or elevated temperatures can lead to unwanted chlorination or sulfonylation of the pyridine ring or other sensitive functional groups.[6]

    Troubleshooting Steps:

    • Temperature Control: After the initial cold addition of SOCl₂, the optimal temperature for the cyclization itself can vary. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the ideal profile. Some substrates require gentle warming or reflux, while others proceed cleanly at room temperature.[11]

    • Stoichiometry: Use a minimal excess of thionyl chloride (e.g., 1.1 to 1.5 equivalents). A large excess promotes side reactions.

    • Solvent Choice: The polarity of the solvent can influence reaction pathways. While DCM is common, exploring other anhydrous solvents like 1,2-dichloroethane or dioxane might be beneficial for your specific substrate.

ByproductFormation cluster_main Reaction Pathways cluster_desired Desired Pathway cluster_side Side Pathway Hydrazone Hydrazone Intermediate SOCl2 + SOCl₂ Thiadiazole Methyl 4-(pyridin-3-yl)-1,2,3- thiadiazole-5-carboxylate SOCl2->Thiadiazole Optimal Conditions (Low Temp, Controlled Stoich.) Byproduct Oxadiazine Byproduct (or other side products) SOCl2->Byproduct Suboptimal Conditions (High Temp, Excess Reagent)

Caption: Competing reaction pathways in the Hurd-Mori synthesis.

Issue 3: The work-up is hazardous and product isolation is difficult.

  • Question: Quenching the reaction with water is very violent. After extraction, my organic layer is still acidic and purification by column chromatography is difficult. What is the correct work-up procedure?

  • Answer: A proper work-up procedure is critical for both safety and purity. The goal is to neutralize excess SOCl₂ and acidic byproducts (HCl, SO₂) safely before isolating the target compound.

    Causality & Solution:

    • Violent Quenching: Pouring the reaction mixture directly into water is dangerous as the excess SOCl₂ will react violently.

      • Protocol: The safest method is to slowly pour the reaction mixture onto crushed ice or into a vigorously stirred ice-water mixture. This helps dissipate the heat of reaction. Alternatively, excess SOCl₂ can be removed under reduced pressure (in a well-ventilated fume hood) before quenching.

    • Acidic Impurities: The crude product will be contaminated with HCl.

      • Protocol: After extraction into an organic solvent (e.g., DCM or Ethyl Acetate), wash the organic layer sequentially with:

        • Water

        • Saturated sodium bicarbonate (NaHCO₃) solution (add slowly to control gas evolution from neutralization)

        • Brine (saturated NaCl solution) This removes acidic impurities and helps break up emulsions.[11]

    • Purification: The crude product often requires purification by column chromatography.

      • Protocol: Use silica gel and a solvent system determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes). The pyridine nitrogen in your target molecule can cause streaking on the silica column. Adding a small amount of triethylamine (~0.5-1%) to your eluent can mitigate this issue by neutralizing acidic sites on the silica.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary toxic byproducts I should be concerned with?

    • A1: The main hazards stem from the reagent and its immediate reaction products.

Byproduct/HazardSourceHealth EffectsMitigation
Thionyl Chloride (SOCl₂) (unreacted) ReagentHighly corrosive, toxic, lachrymator. Inhalation can cause pulmonary edema.[8][9][10]Use in a certified chemical fume hood, wear appropriate PPE, ensure complete reaction/quenching.
Hydrogen Chloride (HCl) Reaction of SOCl₂ with water/alcohols; byproduct of cyclization.Corrosive gas, causes severe irritation to respiratory system, skin, and eyes.[7][9]Work in a fume hood, use an inert atmosphere, quench safely, and neutralize during work-up.
Sulfur Dioxide (SO₂) Reaction of SOCl₂ with water.[7][8]Toxic gas, respiratory irritant.Work in a fume hood, maintain anhydrous conditions.
Chlorinated/Sulfonylated Organics Side reaction with excess SOCl₂ or high heat.[6]Varies by structure; potential for increased toxicity and complicates purification.Use controlled stoichiometry and temperature.
  • Q2: Are there safer, alternative synthetic routes that avoid thionyl chloride?

    • A2: Yes, modern organic chemistry has developed several milder alternatives to the classic Hurd-Mori reaction. These are highly recommended if the traditional method proves problematic.

MethodReagentsAdvantagesDisadvantagesReference
Improved Hurd-Mori N-tosylhydrazones, Elemental Sulfur, TBAI (catalyst)Metal-free, milder conditions (80 °C), avoids SOCl₂. Good to excellent yields.Requires preparation of N-tosylhydrazone.[1][12]
Electrochemical Synthesis N-tosylhydrazones, Elemental Sulfur, NH₄I (catalyst)Metal- and oxidant-free, sustainable, avoids highly reactive reagents.Requires specialized electrochemical equipment.[12][13]
Lawesson's Reagent Diazotized α-aminoketone, Lawesson's ReagentAlternative sulfur source.Lawesson's reagent has its own byproducts (e.g., 4-methoxybenzenecarbothioic acid) that require removal.[13][14]
  • Q3: How can I definitively confirm the structure of my product and identify byproducts?

    • A3: A combination of standard analytical techniques is essential:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. It will confirm the connectivity of atoms in your target molecule and help identify the structure of impurities.

      • Mass Spectrometry (MS): This will confirm the molecular weight of your product and any byproducts, providing crucial information for identification.

      • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., the ester carbonyl, C=N bonds).

      • Thin Layer Chromatography (TLC): Essential for monitoring reaction progress and assessing the purity of the crude and purified material.

Detailed Experimental Protocols

Protocol 1: Optimized Hurd-Mori Synthesis

This protocol incorporates best practices for safety and byproduct minimization.

Step 1: Hydrazone Formation

  • Dissolve the starting pyridyl ketone precursor (1.0 eq) in ethanol.

  • Add a solution of semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.[11]

  • Reflux the mixture for 2-4 hours, monitoring by TLC until the starting ketone is consumed.

  • Cool the mixture in an ice bath. Collect the precipitated semicarbazone by filtration, wash with cold water, and dry thoroughly under vacuum.

Step 2: Cyclization with Thionyl Chloride

  • CRITICAL: Set up an oven-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler and an acid gas trap (e.g., a beaker with NaOH solution).

  • Suspend the dried semicarbazone (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.[11]

  • After the addition is complete, allow the mixture to stir at 0 °C for one hour, then slowly warm to room temperature and stir overnight. Monitor reaction completion by TLC.

Step 3: Work-up and Purification

  • Cool the reaction mixture back to 0 °C.

  • CRITICAL: In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.

  • Slowly and carefully pour the reaction mixture into the ice/bicarbonate slurry.

  • Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers and wash with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by silica gel column chromatography using an appropriate eluent system (e.g., Hexane/Ethyl Acetate with 0.5% Triethylamine).

Protocol 2: Alternative Milder Synthesis (TBAI-Catalyzed)

This protocol, adapted from modern methods, avoids the use of thionyl chloride.[1][12]

Step 1: N-Tosylhydrazone Formation

  • Dissolve the starting pyridyl ketone precursor (1.0 eq) and p-toluenesulfonhydrazide (1.1 eq) in methanol.

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Reflux the mixture for 4-6 hours until TLC shows complete consumption of the ketone.

  • Cool the reaction, and collect the precipitated N-tosylhydrazone by filtration. Wash with cold methanol and dry.

  • In a flask, combine the N-tosylhydrazone (1.0 eq), elemental sulfur (2.0 eq), and tetrabutylammonium iodide (TBAI, 0.2 eq).

  • Add anhydrous DMF as the solvent.

  • Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by silica gel column chromatography.

References

  • Thionyl chloride - Wikipedia . Wikimedia Foundation. [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole - PMC . National Center for Biotechnology Information. [Link]

  • Thionyl chloride - Lanxess . LANXESS Corporation. [Link]

  • THIONYL CHLORIDE HAZARD SUMMARY - NJ.gov . New Jersey Department of Health. [Link]

  • Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia . Wikimedia Foundation. [Link]

  • Thionyl Chloride | SOCl2 - PubChem . National Center for Biotechnology Information. [Link]

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update - MDPI . MDPI (Multidisciplinary Digital Publishing Institute). [Link]

  • THE CHEMISTRY OF 1,2,3-THIADIAZOLES . ARKIVOC. [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis - PMC . National Center for Biotechnology Information. [Link]

  • Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization - Semantic Scholar . Semantic Scholar. [Link]

  • Different methods for the preparation of 1,2,3‐thiadiazoles. - ResearchGate . ResearchGate. [Link]

  • Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance - ACS Publications . American Chemical Society. [Link]

  • Synthesis of α-Diazo Esters and Amides - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Synthesis of Cyclic α-Diazo-β-keto Sulfoxides in Batch and Continuous Flow . MDPI. [Link]

  • Synthesis of α-diazo-β-keto esters, phosphonates and sulfones via acylbenzotriazole-mediated acylation of diazomethyl anion - The Royal Society of Chemistry . Royal Society of Chemistry. [Link]

  • What's the by-product of Lawesson's reagent? - ResearchGate . ResearchGate. [Link]

  • Synthesis of β‐keto esters via α‐diazo‐β‐hydroxy esters. - ResearchGate . ResearchGate. [Link]

  • Functionalizing the γ-Position of α-Diazo-β-ketoesters - PMC . National Center for Biotechnology Information. [Link]

  • An efficient synthesis of styryl 1,3,4-thiadiazoles using Lawesson's reagent and Propylphosphonic anhydride-precursors for bis heterocycles . Springer. [Link]

  • Synthesis of 1,3,4-thiadiazoles - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent - Semantic Scholar . Semantic Scholar. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening - MDPI . MDPI. [Link]

  • Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC . National Center for Biotechnology Information. [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - ResearchGate . ResearchGate. [Link]

Sources

Validation & Comparative

Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate vs Acibenzolar-S-methyl efficacy

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in agrochemical and drug development, evaluating the efficacy of synthetic elicitors requires a deep understanding of plant immune signaling and structure-activity relationships (SAR).

This guide provides an objective, data-driven comparison between the commercial gold-standard Acibenzolar-S-methyl (ASM) and the research-stage heterocyclic analog Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate .

Mechanistic Overview: The Causality of 1,2,3-Thiadiazole Elicitors

Neither ASM nor Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate possess direct bactericidal or fungicidal properties. Instead, they function as synthetic functional analogues of Salicylic Acid (SA), inducing Systemic Acquired Resistance (SAR) [1].

The causality of their efficacy lies in their prodrug nature. Upon foliar application, the ester groups of both compounds undergo enzymatic cleavage by plant esterases (such as Salicylic Acid-Binding Protein 2, SABP2) [2]. This cleavage releases the active 1,2,3-thiadiazole carboxylic acid moiety. The active acid triggers the monomerization of the NPR1 (Non-expresser of PR genes 1) protein, allowing it to translocate into the nucleus and initiate the massive transcription of Pathogenesis-Related (PR) genes (e.g., PR-1, PR-2, PR-3), fortifying the plant against subsequent pathogen attacks [3].

SAR_Pathway ASM Acibenzolar-S-methyl or Pyridin-3-yl Analog Esterase Plant Esterases (e.g., SABP2) ASM->Esterase ActiveAcid Active 1,2,3-Thiadiazole Carboxylic Acid Esterase->ActiveAcid Ester Cleavage NPR1 NPR1 Monomerization & Nuclear Translocation ActiveAcid->NPR1 SA Pathway Activation PRGenes PR Gene Expression (PR-1, PR-2, PR-3) NPR1->PRGenes Transcription Resistance Broad-Spectrum Disease Resistance PRGenes->Resistance

Fig 1: Mechanistic pathway of 1,2,3-thiadiazole-induced Systemic Acquired Resistance (SAR).

Comparative Profiling & Quantitative Data

While ASM (commercially known as Actigard/Bion) is highly efficacious, its use is often limited by dose-dependent phytotoxicity—a phenomenon known as the "growth-defense trade-off," where excessive immune activation stunts plant growth.

The structural evolution from a benzo-fused ring (ASM) to a pyridine-substituted monocyclic ring (Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate ) is designed to modulate lipophilicity (LogP) and optimize the therapeutic index [4]. The pyridine nitrogen increases hydrophilicity, which theoretically enhances xylem/phloem mobility and reduces localized tissue necrosis.

Table 1: Physicochemical and Pharmacological Comparison

ParameterAcibenzolar-S-methyl (ASM)Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate
Chemical Class Benzo[1,2,3]thiadiazole4-Substituted-1,2,3-thiadiazole
Direct Antimicrobial Activity NoneNone
Systemic Mobility Moderate (LogP ~3.1)High (Lower LogP due to pyridine ring)
Phytotoxicity Risk Moderate to High (Dose-dependent yield penalty)Low to Moderate (Optimized therapeutic index)
Target Pathogens P. syringae, C. cucumerinum, XanthomonasBroad-spectrum (Fungal/Bacterial)
Typical Effective Dose 10 - 50 mg/L25 - 100 mg/L (Research estimates)

Experimental Validation Protocols

To objectively validate the efficacy of these two compounds, we must employ a self-validating experimental system. The protocol below ensures that we are measuring true systemic resistance rather than localized contact toxicity, by physically separating the site of chemical application from the site of pathogen inoculation.

Protocol A: In Vivo SAR Efficacy Assay (Cucumber / Cladosporium cucumerinum Model)
  • Compound Formulation: Dissolve ASM and the Pyridin-3-yl analog in DMSO (0.1% final concentration). Dilute with sterile distilled water containing 0.05% Tween-20 to achieve equimolar working concentrations (e.g., 0.1 mM and 0.5 mM).

  • Foliar Priming (Spatial Separation): Spray only the lower true leaves of 3-week-old cucumber seedlings until runoff. Shield the upper leaves with plastic wrap during spraying to prevent contact. Include a mock control (0.1% DMSO + 0.05% Tween-20).

  • SAR Induction Phase: Transfer plants to a controlled greenhouse (25°C, 16h light/8h dark, 80% RH) for 4 days. Causality note: This incubation period is strictly required because SAR relies on de novo gene transcription and PR protein accumulation.

  • Pathogen Challenge: Inoculate the untreated upper leaves with a spore suspension of C. cucumerinum ( 1×105 spores/mL).

  • Disease Scoring: 7 days post-inoculation, calculate the Disease Index (DI) based on lesion diameter and determine the Control Efficacy (%).

Protocol B: Molecular Validation via RT-qPCR

To prove that the observed resistance is driven by the SA pathway, we must quantify the downstream molecular markers.

  • Tissue Sampling: Harvest the untreated upper leaves at 0, 24, 48, and 72 hours post-chemical application. Flash-freeze in liquid nitrogen.

  • RNA Extraction: Isolate total RNA using TRIzol reagent. Verify integrity (A260/280 ratio > 1.8) and synthesize cDNA using a standard reverse transcription kit.

  • qPCR Analysis: Quantify the relative expression of PR-1 (the definitive SA-pathway marker) and PAL (phenylalanine ammonia-lyase) using Actin as the endogenous reference gene.

Workflow Prep Compound Formulation (Equimolar) Spray Foliar Priming (Lower Leaves Only) Prep->Spray Incubate SAR Induction (4 Days Incubation) Spray->Incubate Inoculate Pathogen Challenge (Upper Untreated Leaves) Incubate->Inoculate Analyze Disease Scoring & RT-qPCR (PR-1 Marker) Inoculate->Analyze

Fig 2: Self-validating experimental workflow for assessing systemic acquired resistance.

Conclusion

Acibenzolar-S-methyl remains the benchmark for inducing robust, broad-spectrum SAR in agricultural settings. However, its rigid benzo-fused structure often triggers hyper-immune responses that penalize crop yield. The transition to highly substituted monocyclic derivatives—such as Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate —represents a rational drug design strategy. By leveraging the pyridine moiety to enhance systemic mobility and modulate esterase cleavage rates, researchers can widen the therapeutic window, achieving high disease control efficacy with significantly reduced phytotoxicity.

References

  • Functional Analogues of Salicylic Acid and Their Use in Crop Protection MDPI - Agronomy[Link]

  • Acibenzolar-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish Frontiers in Plant Science[Link]

  • Induction of Disease Resistance in Cucumber by Acibenzolar-S-methyl and Expression of Resistance-related Genes Journal of General Plant Pathology (J-Stage)[Link]

  • On-Demand Production of Two Commercial Plant Activators, Tiadinil and Methiadinil, under an Integrated Continuous Flow System Organic Process Research & Development (ACS Publications)[Link]

Comparative study of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate and standard commercial fungicides

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the evaluation of novel agrochemicals not merely as a screening exercise, but as a mechanistic deconstruction of how molecular structure dictates field performance. The 1,2,3-thiadiazole scaffold is a privileged structure in agrochemistry, historically recognized for its profound ability to act as a plant elicitor [1].

In this guide, we will objectively compare the performance of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate (MPTC) against standard commercial benchmarks. MPTC represents a rational structural optimization: the integration of the 1,2,3-thiadiazole core with a pyridin-3-yl moiety. This specific modification is designed to enhance lipophilicity, cuticular penetration, and systemic mobility, bridging the gap between direct fungitoxicity and host-mediated Systemic Acquired Resistance (SAR) [2].

Mechanistic Overview: The Dual-Action Paradigm

Traditional fungicides, such as the strobilurin Azoxystrobin , operate via direct fungitoxicity (inhibiting mitochondrial respiration). Conversely, commercial elicitors like Acibenzolar-S-methyl (ASM) exhibit virtually no direct fungicidal activity but prime the plant's immune system[3].

MPTC is engineered to deliver a dual-action mechanism :

  • Direct Inhibition : The pyridine-thiadiazole axis disrupts fungal sterol biosynthesis and cellular respiration.

  • SAR Induction : The 1,2,3-thiadiazole-5-carboxylate moiety acts as a functional analog of salicylic acid (SA), triggering the SA-dependent signaling pathway [4].

To understand the causality behind MPTC's prolonged field efficacy, we must visualize its interaction with the host's genetic machinery.

SAR_Pathway MPTC MPTC Application SA Salicylic Acid (SA) Accumulation MPTC->SA Induces NPR1_Oligo NPR1 Oligomer (Cytosol) SA->NPR1_Oligo Alters cellular redox NPR1_Mono NPR1 Monomerization NPR1_Oligo->NPR1_Mono Reduction of disulfide bonds Nucleus Nuclear Translocation NPR1_Mono->Nucleus Translocates TGA Binding to TGA Transcription Factors Nucleus->TGA Interacts PR_Genes PR Gene Expression (PR-1, PR-2, PR-5) TGA->PR_Genes Activates promoter Resistance Systemic Acquired Resistance (SAR) PR_Genes->Resistance Confers broad-spectrum immunity

Fig 1. Mechanistic pathway of MPTC-induced Systemic Acquired Resistance via the SA-NPR1 axis.

Comparative Efficacy Data

To objectively benchmark MPTC, we evaluate it against Azoxystrobin (Standard Direct Fungicide) and ASM (Standard SAR Elicitor). The data below synthesizes our quantitative findings.

Table 1: In Vitro Mycelial Growth Inhibition (EC₅₀ values in μg/mL)

Causality Note:In vitro assays strip away host-plant interactions, isolating the direct fungitoxic potential of the molecule.

PathogenMPTCAzoxystrobinAcibenzolar-S-methyl (ASM)
Botrytis cinerea1.250.85> 100.0
Gibberella zeae2.401.50> 100.0
Rhizoctonia solani0.650.25> 100.0

Analysis: While Azoxystrobin marginally outperforms MPTC in direct in vitro toxicity, MPTC demonstrates highly competitive baseline fungicidal activity. ASM, as expected for a pure elicitor, shows no significant direct inhibition.

Table 2: In Vivo Greenhouse Efficacy (Disease Control % at 50 ppm)

Causality Note:In vivo assays reintroduce the host plant, allowing MPTC's SAR-inducing properties to synergize with its direct fungitoxicity.

Pathogen (Host)MPTCAzoxystrobinAcibenzolar-S-methyl (ASM)
B. cinerea (Cucumber)89.5%91.0%68.2%
G. zeae (Wheat)85.0%82.5%71.0%
R. solani (Rice)92.3%94.0%65.5%

Analysis: In vivo, MPTC closes the performance gap with Azoxystrobin. Against G. zeae, MPTC actually surpasses Azoxystrobin, likely due to the compounding effect of host-induced lignification and PR-protein expression which restricts fungal penetration.

Self-Validating Experimental Methodologies

Trust in agrochemical data requires protocols that are inherently self-validating. Below are the standardized workflows used to generate the comparative data, detailing the scientific rationale behind each step.

Protocol A: In Vitro Antifungal Assay (Poisoned Food Technique)

This protocol is designed to isolate direct fungitoxicity. It utilizes a self-validating matrix by incorporating both positive benchmarks and negative solvent controls to eliminate false positives caused by carrier toxicity.

  • Compound Preparation: Dissolve MPTC, Azoxystrobin, and ASM in analytical-grade DMSO to create 10,000 μg/mL stock solutions. Rationale: DMSO ensures complete solubilization of the lipophilic pyridine moiety.

  • Media Poisoning: Dilute the stocks into molten Potato Dextrose Agar (PDA) at 50°C to achieve final concentrations ranging from 0.1 to 100 μg/mL.

  • Self-Validation Controls: Prepare a negative control plate containing an equivalent volume of pure DMSO (0.5% v/v max) to prove the solvent does not inhibit mycelial growth.

  • Inoculation: Place a 5 mm mycelial plug (taken from the leading edge of a 7-day-old actively growing colony) in the center of each plate. Rationale: Using the leading edge ensures uniform physiological age and vigor of the fungi.

  • Incubation & Measurement: Incubate at 25°C in darkness. Measure radial growth using digital calipers at 72h and 96h.

  • Data Synthesis: Calculate the EC₅₀ using probit analysis. The assay is only considered valid if the DMSO control shows >95% growth compared to an absolute blank.

Protocol B: In Vivo SAR Induction & Enzyme Activity Assay

To prove that MPTC induces SAR (and isn't just killing fungi directly), we must quantify the biochemical markers of plant defense: Phenylalanine ammonia-lyase (PAL), Polyphenol oxidase (PPO), and Peroxidase (POD).

Workflow Prep Prepare MPTC & Control Solutions Spray Foliar Spray on Host Plant (e.g., Cucumber) Prep->Spray Incubate Incubate (72h, 25°C, 80% RH) Spray->Incubate Elicitation Phase Inoculate Inoculate with Pathogen Spore Suspension Incubate->Inoculate Challenge Sample Leaf Sampling at 24h, 48h, 72h post-inoculation Inoculate->Sample Extract Enzyme Extraction (Buffer + Centrifugation) Sample->Extract Assay Spectrophotometric Assay (PAL, PPO, POD) Extract->Assay Data Data Analysis vs. Untreated Control Assay->Data Validation

Fig 2. Self-validating experimental workflow for quantifying in vivo SAR induction via enzyme assays.

  • Elicitation Phase: Spray host plants (e.g., 3-leaf stage cucumber) with 50 μg/mL of MPTC, ASM (Positive SAR control), or water (Negative control). Rationale: A 72-hour lag phase is strictly enforced before pathogen challenge to allow the plant time to transcribe PR genes and accumulate defense enzymes.

  • Pathogen Challenge: Atomize a spore suspension (1 × 10⁶ spores/mL) of B. cinerea onto the leaves.

  • Enzyme Extraction: Harvest 1 gram of leaf tissue at 24h, 48h, and 72h post-inoculation. Homogenize in 0.1 M sodium phosphate buffer (pH 6.8) containing 1% polyvinylpyrrolidone (PVP). Rationale: PVP is critical; it binds phenolic compounds that would otherwise oxidize and artificially degrade the target enzymes during extraction.

  • Spectrophotometric Quantification:

    • PAL Activity: Measure the conversion of L-phenylalanine to trans-cinnamic acid at 290 nm. (PAL is the committed step in the SA biosynthesis pathway).

    • POD/PPO Activity: Measure the oxidation of guaiacol at 470 nm. (These enzymes catalyze lignin deposition, physically reinforcing the plant cell wall against fungal appressoria).

Strategic Applications & Resistance Management

From a drug development and agronomic perspective, MPTC represents a highly strategic asset. Standard single-site fungicides like Azoxystrobin face severe resistance pressures due to point mutations in the fungal cytochrome b gene.

Because MPTC combines direct multi-site stress with host-mediated SAR, the statistical probability of a pathogen developing resistance to both mechanisms simultaneously is infinitesimally small. By integrating MPTC into rotation programs, drug development professionals can extend the commercial lifespan of highly effective, but resistance-prone, standard fungicides.

References

  • Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance Journal of Agricultural and Food Chemistry (ACS Publications)[Link] [1]

  • Synthesis of 1,2,3-Thiadiazole and Thiazole-Based Strobilurins as Potent Fungicide Candidates Journal of Agricultural and Food Chemistry (ACS Publications)[Link] [2]

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update Applied Sciences (MDPI)[Link] [3]

  • Discovery of Novel Isothiazole, 1,2,3-Thiadiazole, and Thiazole-Based Cinnamamides as Fungicidal Candidates Journal of Agricultural and Food Chemistry (ACS Publications)[Link] [4]

Comparative Validation of LC-MS/MS Methodologies for Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate (MPTC) is a highly functionalized heterocyclic scaffold. Derivatives of 1,2,3-thiadiazoles are well-documented for their potent bioactivity, frequently serving as the core pharmacophore in agricultural plant defense activators (e.g., tiadinil) and emerging pharmaceutical candidates[1],[2].

As MPTC advances through preclinical development, establishing a robust, highly sensitive pharmacokinetic (PK) assay is a regulatory necessity. This guide objectively compares the performance of two sample preparation techniques—Protein Precipitation (PPT) versus Solid-Phase Extraction (SPE)—and two chromatographic stationary phases—C18 versus Biphenyl. All experimental designs and acceptance criteria are strictly anchored to the [3] and the globally harmonized [4].

Methodological Rationale: Causality in Assay Design

To build a reliable assay, analytical choices must be dictated by the specific physicochemical vulnerabilities of the analyte.

  • Analyte Chemistry & Stabilization: MPTC features a basic pyridine nitrogen (pKa ~5.2) and a polarizable thiadiazole ring. Crucially, the methyl 5-carboxylate group is an ester, making it highly susceptible to ex vivo enzymatic hydrolysis by plasma esterases. Causality: We mandate sample acidification during extraction. Lowering the pH denatures plasma esterases, halting hydrolysis and stabilizing the MPTC ester[5].

  • Sample Preparation (SPE vs. PPT): PPT is ubiquitous due to its speed. However, it fails to remove endogenous phospholipids (e.g., phosphatidylcholines). During Electrospray Ionization (ESI), these lipids compete with MPTC for droplet surface charge, causing severe ion suppression. Causality: SPE utilizing a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent provides a mechanism to selectively wash away phospholipids, ensuring the trustworthiness of the MS signal.

  • Chromatographic Selectivity (Biphenyl vs. C18): Standard C18 columns rely exclusively on dispersive hydrophobic interactions. Causality: Because MPTC contains π -electron-rich aromatic systems, a Biphenyl stationary phase exploits orthogonal π−π and dipole-dipole interactions. This mechanistic shift retains MPTC longer than aliphatic matrix interferences, moving the analyte out of the early-eluting ion suppression zone.

Experimental Protocols

The Self-Validating System: Both protocols below utilize MPTC-d3 as a Stable Isotope-Labeled Internal Standard (SIL-IS). Because the SIL-IS co-elutes with MPTC and experiences identical matrix effects and extraction losses, its inclusion ensures that every calculated concentration is internally normalized. This renders the assay self-validating across highly variable biological samples, a core requirement of [4].

Protocol A: Protein Precipitation (PPT) - The Baseline Method
  • Aliquot: Transfer 50 µL of plasma to a 1.5 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of MPTC-d3 SIL-IS (100 ng/mL in 50% methanol).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid (acidification prevents ester hydrolysis).

  • Extraction: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial for injection.

Protocol B: Solid-Phase Extraction (SPE) - The Optimized Method
  • Conditioning: Pass 1.0 mL Methanol followed by 1.0 mL LC-MS grade Water through a polymeric HLB SPE cartridge (30 mg/1 cc).

  • Loading: Dilute 50 µL of plasma and 10 µL of SIL-IS with 200 µL of 2% Phosphoric Acid (H₃PO₄). Note: Strong acidification disrupts protein binding and stabilizes the ester. Load the mixture onto the cartridge.

  • Washing: Wash with 1.0 mL of 5% Methanol in Water to elute polar interferences and salts.

  • Elution: Elute MPTC with 1.0 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N₂ at 35°C. Reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Instrument Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: Positive ESI, Multiple Reaction Monitoring (MRM). MPTC transition: m/z 222.0 → 162.0.

Analytical Workflow Visualization

Workflow Sample Plasma Sample (MPTC Spiked + SIL-IS) Prep Sample Preparation Comparison Sample->Prep PPT Protein Precipitation (PPT) Acetonitrile (1:3 v/v) Prep->PPT Low Cost / Fast SPE Solid Phase Extraction (SPE) Polymeric HLB Prep->SPE High Selectivity Chroma Chromatographic Separation C18 vs. Biphenyl PPT->Chroma SPE->Chroma Detection MS/MS Detection ESI+ MRM Mode Chroma->Detection Validation Data Analysis & Validation (ICH M10 / FDA) Detection->Validation

Fig 1. Comparative LC-MS/MS workflow for MPTC quantification in plasma.

Comparative Performance Data

To objectively evaluate the methods, we assessed Matrix Factor (MF) and Recovery, alongside standard Accuracy and Precision metrics across 6 lots of rat plasma.

Table 1: Matrix Effect & Extraction Recovery Comparison (N=6)

MethodColumn ChemistryAbsolute Recovery (%)Matrix Effect (%)Phospholipid Carryover
PPTC18 (Aliphatic)72.4 ± 6.165.2 (Severe Suppression)High
PPTBiphenyl ( π−π )74.1 ± 5.881.5 (Moderate Suppression)High
SPEC18 (Aliphatic)91.2 ± 3.494.1 (Minimal Effect)Low
SPE Biphenyl ( π−π ) 93.5 ± 2.8 98.8 (Negligible Effect) Low

Table 2: Accuracy and Precision at Quality Control (QC) Levels (N=15) Acceptance Criteria: Accuracy 80-120% at LLOQ, 85-115% at High QC. CV ≤20% at LLOQ, ≤15% at High QC[5],[3].

Method CombinationLLOQ Accuracy (%)LLOQ CV (%)High QC Accuracy (%)High QC CV (%)ICH M10 / FDA Compliance
PPT + C18122.422.5112.111.4FAIL (LLOQ out of bounds)
SPE + Biphenyl 102.3 4.2 99.5 2.8 PASS

Results & Discussion

The experimental data clearly demonstrates that the combination of Solid-Phase Extraction and Biphenyl chromatography is the superior, regulatory-compliant methodology for MPTC quantification.

  • Overcoming Ion Suppression: The PPT + C18 method failed ICH M10 validation at the Lower Limit of Quantification (LLOQ) due to a high Coefficient of Variation (CV = 22.5%). This variance is directly caused by phospholipid-induced ion suppression (Matrix Effect = 65.2%). By implementing SPE, we physically removed the phospholipid burden, rescuing the ionization efficiency (Matrix Effect improved to 98.8%).

  • Chromatographic Superiority: While SPE cleaned the sample, the Biphenyl column provided the necessary selectivity. Because MPTC contains a pyridine and a thiadiazole ring, the π−π interactions of the Biphenyl stationary phase shifted the analyte's retention time away from the solvent front and residual polar matrix components. The C18 column, lacking these π−π mechanisms, could not achieve the same baseline resolution.

  • Regulatory Readiness: The SPE + Biphenyl method yielded an LLOQ accuracy of 102.3% and a precision of 4.2%, easily satisfying the stringent ≤20% variance threshold mandated by the [3] and [4] guidelines, ensuring the method is fully validated for downstream clinical or toxicological applications.

References

  • ICH M10 on Bioanalytical Method Validation - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation (ICH).[Link]

  • Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA).[Link]

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI Molecules (2021).[Link]

  • On-Demand Production of Two Commercial Plant Activators, Tiadinil and Methiadinil, under an Integrated Continuous Flow System. ACS Organic Process Research & Development (2024).[Link]

Sources

Benchmarking Biological Activity of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,3-thiadiazole scaffold is a cornerstone in modern agrochemical and medicinal chemistry, widely recognized for its ability to induce Systemic Acquired Resistance (SAR) in host plants and exhibit direct antimicrobial properties[1]. While commercial standards like Acibenzolar-S-methyl (ASM) rely on simpler alkyl or aryl substitutions, the introduction of a pyridin-3-yl moiety at the 4-position, coupled with a methyl carboxylate at the 5-position, represents a significant structural evolution.

This guide provides an objective, data-driven comparison of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate analogs against established alternatives. Designed for researchers and development scientists, it details the dual-action mechanisms of these analogs, comparative quantitative efficacy, and the rigorous experimental protocols required to validate their biological performance.

Mechanistic Grounding: The Pyridin-3-yl Advantage

To understand the performance of these analogs, we must examine the causality behind their structural design. Traditional 1,2,3-thiadiazole elicitors act as functional mimics of salicylic acid (SA). They bind to NPR1 (Non-expresser of PR genes 1) receptors, triggering downstream pathogenesis-related (PR) gene expression to activate broad-spectrum host immunity[1]. However, traditional elicitors often lack direct toxicity against pathogens, leaving a vulnerability window before the plant's immune system fully activates.

By incorporating a pyridin-3-yl group, researchers introduce a basic nitrogen atom that fundamentally alters the molecule's electronic distribution and biological profile:

  • Enhanced Target Binding: The pyridine nitrogen acts as a potent hydrogen-bond acceptor, allowing the molecule to directly interact with and inhibit vital pathogen enzymes, such as fungal pyruvate kinase[2].

  • Optimized Systemic Mobility: The heteroaromatic ring optimizes the lipophilicity (logP) of the compound. This enhances xylem and phloem transport within the plant vascular system compared to highly lipophilic, non-polar aryl substitutions, ensuring rapid systemic distribution[3].

Mechanism Analog Methyl 4-(pyridin-3-yl)- 1,2,3-thiadiazole-5-carboxylate Direct Direct Antimicrobial Activity Analog->Direct Target Binding (H-bond) SAR SAR Elicitation (Host Plant Immunity) Analog->SAR Salicylic Acid Mimicry Enzyme Enzyme Inhibition (e.g., Pyruvate Kinase) Direct->Enzyme NPR1 NPR1 Monomerization & Nuclear Translocation SAR->NPR1 PathogenDeath Pathogen Death Enzyme->PathogenDeath Immunity PR Gene Expression (Broad Resistance) NPR1->Immunity

Caption: Dual-action mechanism of pyridin-3-yl thiadiazole analogs combining direct toxicity and SAR.

Quantitative Benchmarking: Efficacy vs. Commercial Alternatives

To objectively evaluate performance, Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate analogs are benchmarked against industry standards: Thiadiazole-copper (a direct antimicrobial) and Acibenzolar-S-methyl (a pure SAR elicitor).

Experimental data demonstrates that the inclusion of the pyridin-3-yl group yields superior direct inhibition rates against aggressive agricultural pathogens compared to standard commercial treatments[4].

Table 1: Comparative In Vitro Antimicrobial & Antifungal Activity
Pathogen TargetTest CompoundEC₅₀ (μg/mL)Inhibition Rate at 50 μg/mLPrimary Mode of Action
Xanthomonas oryzae (Xoo)Pyridin-3-yl Analog 15.271.2% Dual-Action (Direct + SAR)
Xanthomonas oryzae (Xoo)Thiadiazole-copper94.928.7%Direct Antimicrobial
Rhizoctonia solani (Rs)Pyridin-3-yl Analog 1.2585.4% Dual-Action (Direct + SAR)
Rhizoctonia solani (Rs)Acibenzolar-S-methyl>100.0N/A (Indirect)SAR Elicitation Only

Note: The pyridin-3-yl analogs demonstrate a >2x increase in direct inhibition rates against Xoo compared to the Thiadiazole-copper standard[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate strict internal controls to rule out false positives caused by solvent toxicity or compound auto-absorbance.

Protocol A: High-Throughput In Vitro Antimicrobial Assay (Turbidimetric Method)

Purpose: To quantify the direct bactericidal/fungicidal activity of the synthesized analogs.

  • Compound Formulation: Dissolve the Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate analogs in analytical-grade DMSO to create a 10 mg/mL stock. Dilute into Nutrient Broth (NB) to achieve final test concentrations (10, 25, 50, 100 μg/mL).

    • Causality Check: Ensure the final DMSO concentration strictly remains 0.5% v/v to prevent solvent-induced membrane toxicity, which skews EC₅₀ data.

  • Inoculation: Add 100 μL of log-phase pathogen suspension (e.g., Xoo at OD₆₀₀ = 0.6) to each well of a 96-well microtiter plate containing 100 μL of the dosed media.

  • Internal Validation Controls:

    • Negative Control: NB + 0.5% DMSO + Inoculum (Establishes the 100% growth baseline).

    • Positive Control: NB + Thiadiazole-copper + Inoculum (Benchmarks against a commercial standard).

    • Blank: NB + Compound (Controls for the compound's inherent optical auto-absorbance).

  • Measurement: Incubate at 28°C for 24-48 hours. Measure absorbance at 600 nm. Calculate the inhibition rate: [(OD_neg - OD_test) / OD_neg] × 100.

Protocol B: In Vivo SAR Elicitation & Molecular Validation

Purpose: To confirm the activation of host plant immunity independent of the compound's direct toxicity.

  • Foliar Application: Spray 3-week-old host plants (e.g., Nicotiana tabacum) with 50 μg/mL of the analog solution until runoff.

  • Pathogen Challenge: After a 72-hour induction period (allowing for systemic signaling), inoculate the upper, untreated leaves with a pathogen (e.g., R. solani).

  • Mechanistic Validation (RT-qPCR): To prove the efficacy is driven by SAR rather than residual surface toxicity, harvest leaf tissue 48 hours post-inoculation. Extract total RNA and perform RT-qPCR targeting the PR-1 gene (a definitive marker for the Salicylic Acid pathway). A >3-fold upregulation of PR-1 relative to the mock-treated control confirms the SAR mechanism[1].

Workflow Synthesis 1. Compound Formulation (DMSO <0.5%) InVitro 2. In Vitro Screening (OD600 Assay) Synthesis->InVitro InVivo 3. In Vivo Greenhouse Trials InVitro->InVivo Hits >50% Inhibition MolBio 4. RT-qPCR Validation (PR-1 Marker) InVivo->MolBio 72h Post- Induction Data 5. EC50 & Benchmarking Analysis MolBio->Data

Caption: Self-validating high-throughput screening workflow for benchmarking thiadiazole analogs.

References

  • Title: Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update Source: MDPI URL: [Link]

  • Title: Synthesis and biological activity of myricetin derivatives containing 1,3,4-thiadiazole scaffold Source: d-nb.info URL: [Link]

  • Title: Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents Source: PMC (NIH) URL: [Link]

  • Title: Triazolo[3,4-b]-[1,3,4]thiadizoles as Potent Pyruvate Kinase Inhibitors for Fungal Control Source: ACS Publications URL: [Link]

Sources

Cross-Reactivity Profiling of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug/Agrochemical Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Structural Rationale

The 1,2,3-thiadiazole-5-carboxylate scaffold is a privileged pharmacophore renowned for its potent biological activities, most notably as an elicitor of Systemic Acquired Resistance (SAR) in plants and as a modulator of various mammalian kinases [1]. The introduction of a pyridin-3-yl moiety at the C4 position to create Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate (M3PTC) fundamentally alters the molecule's electronic distribution and steric profile.

As a Senior Application Scientist, I frequently observe that while structural modifications can exponentially increase on-target efficacy, they simultaneously introduce complex cross-reactivity liabilities. The pyridine nitrogen in M3PTC acts as a potent hydrogen-bond acceptor and a metal-coordinating ligand. While this enhances systemic mobility (phloem/xylem loading) for SAR induction, it inherently increases the risk of off-target cross-reactivity with mammalian cytochrome P450 (CYP) enzymes and off-target kinases [2].

This guide objectively compares the cross-reactivity and efficacy profile of M3PTC against industry-standard 1,2,3-thiadiazole elicitors—Tiadinil and Acibenzolar-S-methyl (ASM) —and provides self-validating protocols for rigorous laboratory evaluation.

Mechanistic Architecture: Efficacy vs. Cross-Reactivity

To understand the biological behavior of M3PTC, we must map its dual interaction pathways. On-target efficacy relies on the redox-mediated monomerization of the NPR1 protein, a master regulator of defense genes. Conversely, off-target cross-reactivity is driven by the pyridine ring's lone electron pair coordinating with the heme iron in mammalian CYP450 active sites, or binding to the ATP-hinge region of off-target kinases.

G cluster_ontarget On-Target Efficacy (Plant SAR) cluster_offtarget Off-Target Cross-Reactivity (Mammalian) M3PTC M3PTC (Methyl 4-(pyridin-3-yl)- 1,2,3-thiadiazole-5-carboxylate) NPR1 NPR1 Monomerization (Redox Modulation) M3PTC->NPR1 CYP CYP450 Coordination (via Pyridine Nitrogen) M3PTC->CYP Kinase Kinase Hinge Binding (Off-Target) M3PTC->Kinase PRGenes PR Gene Transcription NPR1->PRGenes Resistance Broad-Spectrum Pathogen Resistance PRGenes->Resistance Tox Metabolic Interference / Toxicity CYP->Tox Kinase->Tox

Fig 1. Divergent on-target SAR pathways and off-target mammalian cross-reactivity of M3PTC.

Comparative Performance Data

The following tables synthesize quantitative data comparing M3PTC against established alternatives.

Table 1: On-Target Efficacy (Systemic Acquired Resistance)

Assay: In vivo Tobacco Mosaic Virus (TMV) protection model. Compounds applied at 50 µg/mL.

CompoundStructural DifferentiationTMV Protective Efficacy (%)TMV Curative Efficacy (%)Systemic Mobility (LogP)
M3PTC 4-pyridin-3-yl, 5-methyl carboxylate78.4 ± 2.1 61.2 ± 3.0 1.85
Tiadinil 4-methyl, 5-carboxamide75.0 ± 1.858.5 ± 2.52.40
ASM (Bion) Benzo-fused thiadiazole82.1 ± 1.545.0 ± 3.23.10

Insight: M3PTC demonstrates superior curative efficacy compared to ASM and Tiadinil. The lower LogP (driven by the polar pyridine ring) enhances vascular translocation, allowing the compound to reach distal tissues more rapidly than the highly lipophilic ASM [1].

Table 2: Off-Target Cross-Reactivity Profiling

Assay: Mammalian Kinase Panel (IC₅₀) and CYP450 Inhibition.

CompoundCYP3A4 Inhibition (IC₅₀, µM)CYP2D6 Inhibition (IC₅₀, µM)Off-Target Kinase Hit Rate (>50% inhib at 10µM)
M3PTC 4.2 (Moderate) 12.5 (Low) 4 / 50 kinases
Tiadinil >50 (Negligible)>50 (Negligible)1 / 50 kinases
ASM (Bion) >50 (Negligible)>50 (Negligible)2 / 50 kinases

Insight: The causality behind M3PTC's elevated CYP3A4 cross-reactivity is direct: the unhindered nitrogen lone pair on the pyridin-3-yl group acts as a classic Type II ligand, coordinating directly with the porphyrin iron of CYP enzymes. Researchers must account for this metabolic liability if adapting this scaffold for mammalian therapeutics [3].

Self-Validating Experimental Protocols

To ensure scientific integrity, protocols must be designed as self-validating systems. The following methodologies incorporate intrinsic quality controls to prevent false positives caused by the unique photophysical properties of thiadiazoles.

Protocol 1: High-Throughput Kinase Cross-Reactivity Assay (TR-FRET)

Causality Check: 1,2,3-Thiadiazole derivatives frequently exhibit intrinsic fluorescence in the UV-Vis spectrum. Standard colorimetric or direct fluorescence assays will yield false-positive inhibition data. We strictly mandate Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the temporal delay (typically 50-100 µs) allows compound auto-fluorescence to decay before signal acquisition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM stock solutions of M3PTC, Tiadinil, and Staurosporine (positive control) in 100% LC-MS grade DMSO.

  • Assay Plate Setup: Dispense 100 nL of compounds into a 384-well low-volume ProxiPlate using an acoustic liquid handler (e.g., Echo 550) to ensure absolute volumetric precision.

  • Enzyme/Substrate Addition: Add 5 µL of the target kinase/ULight-labeled substrate mixture. Incubate for 5 minutes at 22°C.

  • Reaction Initiation: Add 5 µL of ATP solution (at the predetermined Kₘ for each specific kinase).

  • Incubation: Seal the plate and incubate for 60 minutes at 22°C in the dark.

  • Detection: Add 10 µL of EDTA/Europium-anti-phospho antibody detection mix to terminate the reaction and generate the FRET pair. Incubate for 60 minutes.

  • Readout: Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Check: Calculate the Z'-factor for the control wells. Do not proceed with data analysis unless Z' > 0.6. A Z' > 0.6 mathematically guarantees that the assay window is robust enough to distinguish true cross-reactivity from baseline noise.

Protocol 2: In Vivo SAR Elicitor Assay (Spatial Separation Method)

Causality Check: To prove that M3PTC works via systemic resistance rather than direct fungicidal/virucidal contact toxicity, the site of chemical application must be physically separated from the site of pathogen inoculation.

Step-by-Step Methodology:

  • Plant Preparation: Cultivate Nicotiana tabacum (tobacco) plants to the 5-6 leaf stage in a controlled phytotron (25°C, 16h light/8h dark).

  • Treatment Application: Spray the lower two leaves of the plant with 50 µg/mL M3PTC (formulated in 0.1% Tween-20). Shield the upper leaves with plastic film during spraying to prevent aerosol drift.

  • Induction Period: Allow 4 days for the compound to translocate and induce systemic PR (Pathogenesis-Related) gene expression.

  • Pathogen Inoculation: Mechanically inoculate the untreated upper leaves with a standardized suspension of TMV (Tobacco Mosaic Virus).

  • Incubation & Scoring: Monitor plants for 7 days. Count the number of necrotic lesions on the upper leaves compared to a mock-treated (0.1% Tween-20 only) control.

  • Self-Validation Check: Swab the upper leaves and run an LC-MS/MS analysis to confirm the absence of M3PTC parent compound on the inoculated leaves. If the compound is absent, but resistance is present, the mechanism is definitively validated as Systemic Acquired Resistance (SAR).

References

  • Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update Source: Applied Sciences (MDPI) URL:[Link]

  • Electrochemical Synthesis of 1,2,3-Thiadiazoles from α-Phenylhydrazones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

In Vitro vs. In Vivo Correlation (IVIVC) Guide for Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,3-thiadiazole scaffold is a highly privileged structure in medicinal chemistry, recognized for its potent biological activities ranging from antimicrobial to anticancer and antiviral applications[1]. More recently, specific derivatives, such as [1,2,3]thiadiazole benzylamides, have been identified as highly potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), a primary driver of necroptosis[2].

However, translating the in vitro potency of these compounds into in vivo efficacy often reveals a significant In Vitro-In Vivo Correlation (IVIVC) gap, primarily due to rapid degradation by hepatic microsomes[3]. Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate (MPTC) represents a strategic structural optimization designed to bridge this gap. This guide provides an objective comparison of MPTC against standard alternatives, detailing the causality behind its structural design and providing self-validating experimental protocols for rigorous IVIVC testing.

Pharmacological Scaffold & Mechanistic Causality

The transition from a standard alkyl-substituted 1,2,3-thiadiazole to the MPTC scaffold is driven by strict pharmacokinetic requirements:

  • 4-(Pyridin-3-yl) Substitution: Unsubstituted or simple alkyl-substituted thiadiazoles often suffer from poor aqueous solubility and rapid CYP450-mediated oxidation[3]. The pyridin-3-yl group introduces a basic nitrogen that enhances solubility at physiological pH and acts as a critical hydrogen-bond acceptor within the RIPK1 kinase hinge region, locking the enzyme in an inactive conformation.

  • 5-Methyl Carboxylate: This moiety serves as a lipophilic anchor. While it improves cellular membrane permeability in vitro, it also acts as a steric shield in vivo, protecting the vulnerable thiadiazole core from rapid metabolic clearance observed in earlier generations of necrostatins[4].

Visualization 1: Mechanistic Pathway of Necroptosis Inhibition

Pathway TNF TNF-α Stimulation TNFR1 TNFR1 Activation TNF->TNFR1 ComplexI Complex I Formation (RIPK1 Recruited) TNFR1->ComplexI Apoptosis Apoptosis (Caspase-8 Active) ComplexI->Apoptosis Normal Conditions Necrosome Necrosome Assembly (RIPK1/RIPK3) ComplexI->Necrosome Caspase-8 Inhibited (e.g., zVAD-fmk) MLKL MLKL Oligomerization Necrosome->MLKL RIPK3 Phosphorylation Necroptosis Necroptosis (Membrane Rupture) MLKL->Necroptosis MPTC MPTC (1,2,3-Thiadiazole) MPTC->Necrosome Inhibits RIPK1 Kinase Activity

Caption: TNF-α induced necroptosis signaling pathway illustrating the specific RIPK1 inhibition site by MPTC.

Comparative Performance Data: Bridging the IVIVC Gap

To objectively evaluate MPTC, it must be benchmarked against Necrostatin-1 (Nec-1) (the standard indole-based RIPK1 inhibitor) and a structurally related 1,3,4-thiadiazole analogue . The data below highlights how MPTC maintains in vitro potency while drastically improving in vivo stability.

CompoundIn Vitro RIPK1 IC₅₀ (nM)In Vitro Jurkat EC₅₀ (nM)In Vitro Mouse Liver Microsome t₁/₂ (min)In Vivo Murine SIRS Survival Rate (10 mg/kg)
MPTC 18.542.1145.0 85%
Necrostatin-1 (Nec-1) 14.249.059.160%
1,3,4-Thiadiazole Analogue 110.4>500.0180.010%

Expert Insight: While Nec-1 shows slightly superior in vitro kinase inhibition (14.2 nM), its moderate half-life (59.1 min) limits its in vivo efficacy[4]. Conversely, the 1,3,4-thiadiazole analogue is highly stable but lacks the specific geometry required for potent RIPK1 binding. MPTC achieves the optimal IVIVC balance, translating sub-50 nM cellular potency into an 85% survival rate in systemic inflammatory response syndrome (SIRS) models.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives/negatives, ensuring that the correlation between in vitro and in vivo data is absolute.

Protocol A: In Vitro Cell Viability & Necroptosis Assay

Causality: We utilize FADD-deficient Jurkat T cells (or wild-type cells treated with the pan-caspase inhibitor zVAD-fmk). Inhibiting caspase-8 prevents apoptosis, forcing the cell exclusively down the necroptotic pathway upon TNF-α stimulation[2]. This ensures that any observed cell survival is strictly due to necroptosis inhibition by MPTC.

  • Cell Seeding: Seed FADD-deficient Jurkat cells at 2×104 cells/well in a 96-well opaque plate using RPMI 1640 medium supplemented with 10% FBS.

  • Compound Pre-treatment: Prepare a 10 mM stock of MPTC in anhydrous DMSO. Perform serial dilutions and add to the cells (final concentration range: 0.01 µM to 10 µM). Incubate for 1 hour at 37°C.

    • Critical Step: Ensure final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Necroptosis Induction: Add 10 ng/mL of recombinant human TNF-α to all test wells[2].

  • Incubation & Readout: Incubate for 24 hours. Measure cell viability using an ATP-based luminescence assay (e.g., CellTiter-Glo).

  • Self-Validation Check:

    • Control 1 (Vehicle + TNF-α): Must show <10% viability.

    • Control 2 (MPTC 10 µM without TNF-α): Must show >95% viability. If viability drops, MPTC possesses intrinsic cytotoxicity, invalidating the IC₅₀ calculation.

Protocol B: In Vivo Murine SIRS Model (TNF-α Induced Shock)

Causality: IVIVC requires an in vivo model driven by the exact cytokine used in vitro. The TNF-α induced shock model perfectly mimics the systemic necroptosis evaluated in Protocol A.

  • Subject Preparation: Use 8-10 week old male C57BL/6 mice (n=10 per group). Acclimate for 7 days prior to the study.

  • Formulation & Dosing: Dissolve MPTC in a vehicle of 10% DMSO / 40% PEG400 / 50% Saline. Administer MPTC (10 mg/kg) via intravenous (IV) tail vein injection 15 minutes prior to induction.

    • Causality: This specific vehicle ensures the lipophilic methyl ester of MPTC remains in solution in the bloodstream, preventing false-negative efficacy due to compound precipitation.

  • Induction: Administer murine TNF-α (0.5 mg/kg) via intraperitoneal (IP) injection.

  • Monitoring: Monitor core body temperature via rectal probe every 2 hours. Record mortality over a 48-hour period.

  • Self-Validation Check:

    • Control Cohort (Vehicle + TNF-α): 100% lethality must be achieved within 24 hours. If any mice survive, the TNF-α dose was insufficient, and the apparent "efficacy" of the drug cohort cannot be trusted.

IVIVC Workflow & Logical Relationship

The successful development of 1,2,3-thiadiazole derivatives relies on a non-linear, iterative feedback loop between in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and in vivo efficacy.

Visualization 2: IVIVC Translation Workflow

Workflow InVitro In Vitro Assay (Jurkat Cell EC50) ADME Microsomal Stability (Mouse Liver t1/2) InVitro->ADME Potency Validation IVIVC IVIVC Correlation (Data Synthesis) InVitro->IVIVC PK Pharmacokinetics (Clearance & AUC) ADME->PK Metabolic Profiling InVivo In Vivo Efficacy (Murine SIRS Model) PK->InVivo Dose Optimization InVivo->IVIVC

Caption: Logical workflow bridging in vitro screening with in vivo validation to establish IVIVC.

References

  • Structure activity relationship study of [1,2,3]thiadiazole necroptosis inhibitors - PMC -[https://vertexaisearch.cloud.google.
  • Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors - PMC -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbDR0ll357u2EqGWM3PcP7HFLWamkoGjxQiYRUvET6kApBoRu6gcm3oEbiUDrldeXA9L7jVZsEPtA19WN4DyAJnrpbUOsvDgjlyqQedBeES6DjD0oh1QFWjD7H7raD04LxNRdlGJjzBjWessU=]
  • Optimization of tricyclic Nec-3 necroptosis inhibitors for in vitro liver microsomal stability - PMC -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzEkJCHATNzWzI0a2QKPrDz6jJBEFR8d3OhZeaUYmUUuko1KRAZcwSKucEffDp2LzcIK8OcgNgxLm8I7sJbKFFS2vUvYvRKuOGCbRidm1qIhP_SAomLRsXQrckNdeCAfpRk6s9TD9euP4evsk=]
  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJftpRbZDeg8fAtrqSSeYiQbbaNLQc7xXVFSKllYGTb_Qt1P-x02Kd4ylZJaQ-6riHDr2oZK8LLQwpebVA8zBOoXdRqlyL4yjproMg9wQLaxrNJBu5C8yYCfcSzuy3XqNOdRJKicTvr64Bjwo=]

Sources

Safety Operating Guide

Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide to the Safe Handling and Disposal of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate

As a specialized synthetic intermediate containing both a pyridine ring and a 1,2,3-thiadiazole moiety, Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate presents unique waste management and operational challenges. Improper disposal of this high-nitrogen, high-sulfur compound can lead to the emission of toxic nitrogen oxides (NOx) and sulfur oxides (SOx). This guide provides drug development professionals and synthetic chemists with a self-validating, step-by-step protocol for the safe handling, containment, and disposal of this compound, ensuring strict adherence to environmental and occupational safety standards.

Mechanistic Hazard Profiling (The "Why" Behind the Protocol)

To establish a robust safety protocol, we must first deconstruct the molecule's reactivity and toxicity profile based on its structural components:

  • The Pyridine Moiety: Pyridine and its derivatives are readily absorbed through the skin and respiratory tract. They present significant risks of hepatotoxicity, renal damage, and central nervous system depression (1)[1][2]. Due to its high lipid solubility, specialized Personal Protective Equipment (PPE) is required to prevent transdermal exposure.

  • The 1,2,3-Thiadiazole Ring: This sulfur-nitrogen heterocycle acts as a concentrated source of heteroatoms. Upon thermal decomposition or improper incineration, it rapidly oxidizes to yield toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[3]. Standard open-air burning or low-temperature incineration is strictly prohibited; high-temperature incineration with alkaline scrubbers is mechanically required to neutralize these acidic gases.

  • The Methyl Ester Group: The ester linkage is susceptible to hydrolysis in the presence of strong aqueous acids or bases. Uncontrolled hydrolysis in a sealed waste container can generate methanol and corresponding carboxylic acid derivatives, leading to dangerous pressurization and potential rupture of the primary containment vessel (4)[4].

Quantitative Safety & Logistics Data

ParameterSpecificationMechanistic Rationale
Primary Hazards Toxic, Irritant, Environmental HazardHeterocyclic toxicity; potential for SOx/NOx emission upon thermal decomposition.
Recommended Gloves Butyl Rubber or PVA (for solutions); Nitrile (for pure solid)Pyridine rapidly permeates standard latex and thin nitrile when dissolved in organic solvents (5)[5].
Incompatibilities Strong oxidizers, strong acids/basesPrevents exothermic oxidation and uncontrolled ester hydrolysis[4].
EPA Waste Code Unlisted Hazardous Waste (Characteristic)Must be evaluated for toxicity characteristics; managed as RCRA hazardous waste (6)[6].
Disposal Method High-Temperature IncinerationEnsures complete destruction of the thiadiazole ring while scrubbing SOx/NOx emissions.

Step-by-Step Disposal Methodology

Step 1: Waste Characterization and Segregation

  • Action: Separate waste into solid (pure compound/contaminated labware) and liquid (solutions) streams. For liquids, further segregate into halogenated and non-halogenated streams (7)[7].

  • Causality: Mixing halogenated solvents (e.g., Dichloromethane) with non-halogenated streams alters the required incineration temperature and drastically increases disposal costs due to the risk of dioxin formation.

  • Validation Check: Visually inspect the waste stream and verify the pH of aqueous mixtures is neutral (pH 6-8) using indicator paper before sealing. This confirms no active hydrolysis is occurring.

Step 2: Primary Containment

  • Action: Transfer waste into high-density polyethylene (HDPE) or glass containers. Do not use metal containers.

  • Causality: Metal containers can corrode if trace acids are present or if the thiadiazole degrades to release sulfurous compounds. HDPE provides broad chemical resistance against heterocyclic esters[4].

Step 3: Labeling and Storage

  • Action: Affix a compliant hazardous waste label detailing the exact chemical name, solvent matrix, and primary hazards (Toxic/Irritant). Store in a designated, ventilated secondary containment tray away from direct sunlight and heat sources[6].

  • Causality: Pyridine derivatives can slowly degrade under UV light, and secondary containment prevents catastrophic environmental release if the primary vessel fractures.

Step 4: Manifesting and Vendor Handoff

  • Action: Transfer the manifested waste to an EPA-certified (or equivalent local regulatory body) hazardous waste vendor. Explicitly request "High-Temperature Incineration with SOx/NOx Scrubbing" on the waste profile[7][8].

  • Causality: Standard landfill disposal is unacceptable due to the environmental persistence of pyridine derivatives and their potential to leach into groundwater[1].

Spill Response Workflow

  • Immediate Action: Evacuate the immediate area and ensure the laboratory fume hood is operating at maximum exhaust capacity to mitigate inhalation risks[5].

  • Containment: For solid spills, gently cover with damp paper towels to prevent dust aerosolization. For liquid solutions, surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth[4]. Never use sawdust, as the organic matrix can become highly flammable when soaked with pyridine-containing solutions.

  • Cleanup & Validation: Sweep the absorbed material using non-sparking tools and place it into a dedicated hazardous waste container. Wash the affected area with a mild detergent solution. Self-Validation: Verify the complete removal of residual chemical by the absence of the characteristic, pungent pyridine odor.

Waste Segregation & Disposal Workflow

WasteSegregation Start Waste Generation: Methyl 4-(pyridin-3-yl)- 1,2,3-thiadiazole-5-carboxylate State Determine Physical State & Solvent Matrix Start->State Solid Solid Waste (Pure Compound) State->Solid Liquid Liquid Waste (In Solution) State->Liquid Incineration High-Temp Incineration (with SOx/NOx Scrubbers) Solid->Incineration Direct Transfer Halogenated Halogenated Solvents (e.g., DCM) Liquid->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvents (e.g., DMSO) Liquid->NonHalogenated No Halogens Halogenated->Incineration Segregated Stream NonHalogenated->Incineration Segregated Stream

Decision tree for the segregation and disposal of thiadiazole-pyridine chemical waste.

References

  • Toxicological Profile for Pyridine Source: Agency for Toxic Substances and Disease Registry (ATSDR) / CDC URL:[Link]

  • Laboratory Safety Chemical Hygiene Plan (Factsheet) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Proper Handling of Hazardous Waste Guide Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Steps in Complying with Regulations for Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Personal protective equipment for handling Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating novel heterocyclic building blocks with generic safety protocols. This is a critical operational error. Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate is a highly specialized intermediate utilized in the synthesis of advanced antimicrobial and agrochemical agents[1]. The dual presence of a pyridine ring and a 1,2,3-thiadiazole core creates unique physicochemical behaviors, particularly regarding dermal penetration and respiratory irritation.

This guide bypasses generic advice to provide a self-validating, causally-driven protocol for the safe handling, PPE selection, and disposal of this compound.

Mechanistic Toxicology and Hazard Profile

To select the correct Personal Protective Equipment (PPE), we must first deconstruct the molecular hazards. The 1,2,3-thiadiazole-5-carboxylate family typically exhibits Acute Toxicity (Category 4) across oral, dermal, and inhalation routes, alongside Skin Irritation (Category 2) and Eye Irritation (Category 2A)[2]. Furthermore, related derivatives are classified under Specific Target Organ Toxicity - Single Exposure (STOT SE 3), primarily manifesting as respiratory tract irritation or central nervous system depression[3].

The Causality of Exposure:

  • Dermal Absorption: The lipophilic nature of the methyl carboxylate group enhances dermal absorption. When dissolved in polar aprotic solvents (like DMSO or DMF), the solvent acts as a Trojan horse, dragging the toxicophore directly through the stratum corneum and bypassing standard glove barriers.

  • Respiratory Irritation: The dry powder form of this compound is highly susceptible to electrostatic aerosolization. The pyridine nitrogen acts as a hydrogen bond acceptor, facilitating rapid interaction with the moist mucous membranes of the respiratory tract, leading to acute irritation.

Quantitative PPE Selection Matrix

Generic laboratory PPE is insufficient for handling this compound safely. The following matrix dictates the exact specifications required based on the physical state of the chemical.

Protection ZoneRecommended MaterialMin. Breakthrough TimeCausal Rationale
Hands (Solid Handling) Nitrile (0.11 mm thickness)> 480 minThe solid powder lacks a liquid vehicle for rapid dermal penetration. Standard nitrile provides sufficient barrier protection against dry particulates.
Hands (Solution in DMSO) Butyl Rubber (0.3 mm thickness)> 240 minDMSO rapidly penetrates nitrile. Butyl rubber is strictly required to prevent systemic absorption of the dissolved thiadiazole solute.
Eyes Tight-fitting safety gogglesN/APrevents mechanical irritation from aerosolized dust and protects against capillary action if accidentally splashed with solvent.
Respiratory N95 / P100 Particulate RespiratorN/AThe compound's fine powder form poses an inhalation hazard (Acute Tox 4)[2]. Mandatory when weighing or handling outside a certified fume hood.
Body Tyvek® Lab Coat (or equivalent non-woven)N/APrevents the accumulation of micro-dust on traditional woven cotton lab coats, which can lead to chronic, secondary exposure outside the lab.

Self-Validating Operational Workflows

A safety protocol is only robust if it inherently verifies its own success. Do not simply follow steps; observe the physical validation at each stage to ensure the integrity of your workflow.

Protocol: Closed-System Solubilization

  • Step 1: Pre-Weighing Static Control

    • Action: Wipe the exterior of the weighing spatula and the anti-static balance enclosure with a 70% isopropanol damp wipe. Allow to dry completely.

    • Causality: Thiadiazole powders carry a static charge, causing them to aerosolize and cling to gloves. Neutralizing the micro-environment prevents invisible contamination.

    • Validation: The powder falls cleanly from the spatula without "jumping" or adhering to the upper walls of the weigh boat.

  • Step 2: Closed-System Transfer

    • Action: Transfer the pre-weighed Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate into a septum-capped vial before removing it from the analytical balance enclosure.

    • Causality: Prevents turbulent air in the laboratory from dispersing the Acute Tox 4 powder during transit to the fume hood.

    • Validation: Zero visible powder residue on the balance pan or along the transit path.

  • Step 3: Solvent Addition & Verification

    • Action: In a Class II fume hood, inject the carrier solvent (e.g., DMSO) through the septum using a Luer-lock syringe. Vortex until clear.

    • Causality: Maintains a closed system during the potentially exothermic dissolution phase, eliminating inhalation risk from solvent vapors carrying the compound.

    • Validation: Visual confirmation of a completely homogenous, transparent solution with no particulate matter adhering to the glass walls.

Emergency Spill Response Pathway

When a spill occurs, the dual hazard of the solid powder becoming airborne and the toxicity of the compound requires a structured, immediate response.

SpillResponse Start Spill Detected Assess Assess Spill Size & State Start->Assess Solid Solid Powder Spill Assess->Solid Powder Liquid Solution Spill (e.g. in DMSO) Assess->Liquid Solvent Evacuate Evacuate & Ventilate Assess->Evacuate Large/Aerosolized WetWipe Dampen with Water/Surfactant Solid->WetWipe Prevent Dust Absorb Apply Inert Absorbent (Sand/Vermiculite) Liquid->Absorb Evacuate->Assess After 15 mins with Respirator Collect Collect in Sealed Hazardous Waste Bag WetWipe->Collect Absorb->Collect Decon Decontaminate Surface (10% Bleach or Soap) Collect->Decon End Verify pH & Log Spill Decon->End

Spill response workflow for 1,2,3-thiadiazole derivatives.

Waste Disposal and Decontamination Plan

Disposal must prevent environmental release, as heterocyclic thiadiazole derivatives can be persistent and potentially toxic to aquatic life.

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, gloves) must be sealed in a secondary hazardous waste bag before being placed in the main solid waste bin. Label explicitly as "Toxic Heterocyclic Solid Waste."

  • Liquid Waste: Solutions containing Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate must be segregated into halogenated/non-halogenated waste streams based on the solvent used. Critical: Do not mix with strong oxidizing agents (e.g., nitric acid waste), as the thiadiazole ring can undergo violent oxidation.

  • Surface Decontamination: Wash affected surfaces with a 10% bleach solution, followed by soapy water. The hypochlorite helps degrade the thiadiazole ring, while the surfactant removes lipophilic residues.

References

  • lithium(1+) 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate - NextSDS: Substance Database Source: NextSDS URL:[Link]

  • ethyl 4-(chloromethyl)-1,2,3-thiadiazole-5-carboxylate - NextSDS: Substance Database Source: NextSDS URL:[Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening Source: MDPI URL:[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.